Product packaging for Piceatannol 3'-O-glucoside(Cat. No.:)

Piceatannol 3'-O-glucoside

Cat. No.: B157992
M. Wt: 406.4 g/mol
InChI Key: UMGCIIXWEFTPOC-CUYWLFDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piceatannol 3'-O-glucoside is a natural product found in Rheum undulatum, Rheum rhaponticum, and Rheum rhabarbarum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O9 B157992 Piceatannol 3'-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGCIIXWEFTPOC-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthesis of Piceatannol 3'-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Piceatannol 3'-O-glucoside, a naturally occurring stilbene with significant therapeutic potential. The synthesis of this compound is a two-step enzymatic process, commencing with the hydroxylation of resveratrol to form piceatannol, followed by the regiospecific glucosylation at the 3'-hydroxyl group. This document details the enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the pathway.

The Biosynthetic Pathway

The formation of this compound proceeds through two sequential enzymatic reactions:

Step 1: Hydroxylation of Resveratrol to Piceatannol

The precursor molecule, resveratrol, undergoes ortho-hydroxylation at the 3' position of the B-ring to yield piceatannol. Several classes of enzymes have been implicated in this conversion, with their prevalence and activity varying across different biological systems.

  • Polyphenol Oxidase (PPO): In grapevine (Vitis vinifera), the cresolase activity of PPO is a key enzyme responsible for the conversion of trans-resveratrol to piceatannol. This reaction utilizes molecular oxygen and a reducing agent, such as ascorbic acid, to facilitate the hydroxylation[1][2][3][4][5].

  • Cytochrome P450-Dependent Hydroxylases: These enzymes, particularly human CYP1B1 and CYP1A1/2, have been shown to hydroxylate resveratrol to piceatannol in mammalian systems. This reaction is dependent on NADPH as a cofactor[1][3].

  • 2-Oxoglutarate-Dependent Dioxygenase: This class of enzymes represents another potential route for piceatannol synthesis, requiring 2-oxoglutarate as a co-substrate[1][2].

Step 2: Glucosylation of Piceatannol to this compound

The second step involves the attachment of a glucose moiety from a UDP-glucose donor to the 3'-hydroxyl group of piceatannol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). While the specific UGT responsible for the synthesis of the 3'-O-glucoside isomer in plants like rhubarb (a known source of the compound) is yet to be fully characterized, studies on microbial biotransformation have demonstrated the feasibility of this specific glycosylation[6][7][8][9][10]. For instance, the fungus Beauveria bassiana has been shown to produce 3'-O-(4''-O-methyl-β-D-glucopyranosyl)-piceatannol, indicating the presence of enzymes capable of targeting the 3'-position[11]. In contrast, glucosyltransferases from Phytolacca americana (PaGT2 and PaGT3) exhibit a preference for the 4'-position, producing Piceatannol 4'-O-glucoside[2][12][13][14][15][16][17][18][19]. The regiospecificity of UGTs is a critical factor in determining the final product.

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the biosynthesis of piceatannol and the biological activity of the final product.

Enzyme/CompoundParameterValueOrganism/SystemReference
Polyphenol Oxidase (PPO)Km (for resveratrol)118.35 ± 49.84 µMVitis vinifera[3][5]
Polyphenol Oxidase (PPO)Vmax2.18 ± 0.46 µmol min-1 mg-1Vitis vinifera[3][5]
Piceatannol 3'-O-β-D-glucopyranosideIC50 (Arginase I)11.22 µMMurine[9]
Piceatannol 3'-O-β-D-glucopyranosideIC50 (Arginase II)11.06 µMMurine[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.

Polyphenol Oxidase (PPO) Enzyme Assay

This protocol is adapted from studies on resveratrol hydroxylation in grapevine cell cultures[3].

Objective: To determine the activity of PPO in converting resveratrol to piceatannol.

Materials:

  • Enzyme preparation (e.g., crude extract or purified PPO)

  • trans-Resveratrol solution (200 µM in a suitable solvent like DMSO)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Ascorbic acid (1 mM)

  • Methanol

  • HPLC system with a C18 column and a photodiode array detector

Procedure:

  • Prepare the reaction mixture in a final volume of 0.5 mL containing:

    • 200 µL of enzyme preparation

    • 200 µM of trans-resveratrol

    • 0.1 M potassium phosphate buffer (pH 7.5)

    • 1 mM ascorbic acid

  • Incubate the reaction mixture at room temperature for a set period (e.g., 3 hours), ensuring linearity of the reaction rate.

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the amount of piceatannol formed.

  • For kinetic studies, vary the concentration of resveratrol while keeping other components constant. Calculate Km and Vmax using Michaelis-Menten and Lineweaver-Burk plots.

UDP-Glycosyltransferase (UGT) Enzyme Assay (Luminescence-Based)

This protocol is a general method for assaying UGT activity, such as the UDP-Glo™ Glycosyltransferase Assay[1][20][21][22][23].

Objective: To measure the activity of a UGT in glucosylating piceatannol.

Materials:

  • Purified UGT enzyme

  • Piceatannol solution (in DMSO)

  • UDP-glucose solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UDP-Glo™ Detection Reagent

  • Luminometer

Procedure:

  • Set up the glycosyltransferase reaction in a white, opaque multi-well plate. In each well, combine:

    • Purified UGT enzyme (e.g., 0.5 µg)

    • Piceatannol (substrate, e.g., 100 µM)

    • UDP-glucose (co-substrate, e.g., 100 µM)

    • Reaction buffer to a final volume of 50 µL.

  • Include control reactions without the enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Add an equal volume (50 µL) of UDP-Glo™ Detection Reagent to each well.

  • Incubate at room temperature for 60 minutes in the dark.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced, which corresponds to the UGT activity.

  • For kinetic analysis, vary the concentration of piceatannol or UDP-glucose.

Heterologous Expression and Purification of UGTs

This protocol outlines a general workflow for producing recombinant UGTs for characterization[12][24][25].

Objective: To express and purify a candidate UGT for functional analysis.

Materials:

  • Expression vector (e.g., pET vector for E. coli or pPICZ for Pichia pastoris)

  • Competent cells (E. coli or P. pastoris)

  • Appropriate growth media and inducers (e.g., IPTG for E. coli, methanol for P. pastoris)

  • Lysis buffer

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers

  • SDS-PAGE analysis equipment

Procedure:

  • Clone the coding sequence of the candidate UGT into the expression vector.

  • Transform the vector into the chosen expression host.

  • Grow the culture to an appropriate cell density (e.g., OD600 of 0.6-0.8 for E. coli).

  • Induce protein expression with the appropriate inducer and incubate for the required time and temperature.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto the affinity chromatography column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant UGT with elution buffer.

  • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

HPLC Analysis of Piceatannol and its Glucosides

This protocol is for the separation and quantification of piceatannol and its glucosides[26][27][28].

Objective: To identify and quantify piceatannol and this compound in reaction mixtures or plant extracts.

Materials:

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) or fluorescence detector.

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Methanol or acetonitrile with 0.1% formic acid

  • Standards of piceatannol and this compound

Procedure:

  • Prepare samples by dissolving them in the mobile phase or methanol.

  • Inject the sample into the HPLC system.

  • Elute the compounds using a gradient program, for example:

    • Start with a low percentage of mobile phase B (e.g., 10%)

    • Increase the percentage of mobile phase B over time to elute the compounds of interest.

  • Detect the compounds using a PDA detector at the maximum absorbance wavelength for stilbenes (around 300-330 nm) or a fluorescence detector for higher sensitivity.

  • Identify the peaks by comparing their retention times and UV spectra with those of the authentic standards.

  • Quantify the compounds by creating a standard curve with known concentrations of the standards.

Visualizations

The following diagrams illustrate the biosynthesis pathway of this compound and a typical experimental workflow.

Biosynthesis_Pathway Resveratrol Resveratrol Piceatannol Piceatannol Resveratrol->Piceatannol Hydroxylation (PPO, CYP450, etc.) Piceatannol_Glucoside This compound Piceatannol->Piceatannol_Glucoside Glucosylation (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->Piceatannol_Glucoside UDP UDP Piceatannol_Glucoside->UDP

Caption: Biosynthesis of this compound from Resveratrol.

Experimental_Workflow Cloning Gene Cloning (UGT) Expression Protein Expression (E. coli / P. pastoris) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay Enzyme Assay (Piceatannol + UDP-Glucose) Purification->Enzyme_Assay Analysis Product Analysis (HPLC) Enzyme_Assay->Analysis Kinetics Kinetic Analysis Analysis->Kinetics

Caption: Workflow for UGT characterization.

References

A Technical Guide to the Natural Sources and Isolation of Piceatannol 3'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol 3'-O-glucoside, a stilbenoid glycoside, has garnered significant scientific interest due to its potential therapeutic properties, including its role in cardiovascular health through the activation of endothelial nitric oxide synthase (eNOS). This technical guide provides a comprehensive overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in a select number of plant species. The most well-documented sources are various species of rhubarb and the seeds of the passion fruit.

Rhubarb (Rheum species)

Several species of the genus Rheum are primary sources of this compound. The compound is often found in the rhizomes of these plants. Documented species include:

  • Rheum undulatum[1]

  • Rheum rhaponticum[1]

  • Rheum rhabarbarum[1]

  • Rheum australe

Passion Fruit (Passiflora edulis)

The seeds of the passion fruit, Passiflora edulis, are another significant source of stilbenoids, including piceatannol and its glycosides. While much of the research has focused on the aglycone piceatannol, studies have confirmed the presence of piceatannol glycosides in the seeds. The content of piceatannol in dried passion fruit seeds is approximately 0.51% (w/w).

Quantitative Data on Piceatannol and its Glucoside Content

The concentration of this compound and its aglycone, piceatannol, can vary depending on the plant source, geographical location, and extraction method. The following tables summarize available quantitative data.

Table 1: Piceatannol Content in Passiflora edulis Seeds

Plant PartExtraction MethodCompoundConcentrationReference
Dried SeedsRefluxing with 95% (v/v) ethanolPiceatannol0.51% (w/w)
Seed CoatRepeated batch extraction with 95% (v/v) ethanolPiceatannol~0.8% (w/w)
Defatted By-productsConventional Solid-Liquid Extraction (Ethanol:Water 70:30, 80°C)PiceatannolNot specified in %[2]
Defatted By-productsPressurized Liquid Extraction (Ethanol, 110°C)PiceatannolHigher concentration than conventional[2]

Table 2: Purity of Piceatannol Isolated from Passiflora edulis Seeds

Purification MethodCompoundPurityReference
High-Speed Countercurrent Chromatography followed by Semipreparative HPLCPiceatannol94.8%

Experimental Protocols for Isolation and Purification

Detailed methodologies are crucial for the successful isolation of this compound. The following protocols are based on published scientific literature.

Isolation from Rhubarb (Rheum undulatum)

This protocol outlines a multi-step process for the extraction and purification of this compound from the rhizomes of rhubarb.[3]

1. Extraction:

  • The dried and milled rhizomes of rhubarb are extracted with ethanol.
  • The resulting extract is dried to remove the ethanol.

2. Solvent Partitioning:

  • The dried extract is redissolved in ethyl acetate.
  • The ethyl acetate-soluble fraction is collected.

3. Silica Gel Column Chromatography:

  • The ethyl acetate fraction is diluted with acetone and subjected to silica gel column chromatography.
  • The column is eluted with a mixture of chloroform and methanol. The active fraction containing the desired compound is collected.

4. ODS Column Chromatography:

  • The active fraction is further purified using an ODS (octadecylsilyl) column.
  • Elution is performed with a gradient of methanol and water, ranging from a 1:2 to a 3:1 ratio.
  • Fractions containing pure this compound are collected and verified by analytical methods such as HPLC and NMR.

Isolation of Piceatannol from Passion Fruit (Passiflora edulis) Seeds

This protocol focuses on the isolation of piceatannol, the aglycone of this compound, and can be adapted for the isolation of the glucoside.

1. Extraction:

  • Dried and powdered passion fruit seeds are subjected to ultrasound-assisted extraction.
  • Ethanol or acetone can be used as the extraction solvent. Ultrasound is applied to enhance extraction efficiency.

2. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:

  • The crude extract is analyzed by RP-HPLC to identify and quantify piceatannol.
  • A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
  • For purification, semipreparative or preparative HPLC is employed using similar conditions to isolate the target compound.

Signaling Pathway: eNOS Activation by this compound

This compound has been shown to activate endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health. The mechanism involves the inhibition of arginase, an enzyme that competes with eNOS for their common substrate, L-arginine.

eNOS_Activation_by_Piceatannol_Glucoside cluster_0 Cellular Environment PG This compound Arginase Arginase PG->Arginase Inhibits Ornithine Ornithine + Urea Arginase->Ornithine L_Arginine L-Arginine L_Arginine->Arginase eNOS eNOS L_Arginine->eNOS Substrate NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes

Caption: eNOS activation pathway by this compound.

The diagram illustrates that this compound inhibits arginase, which increases the bioavailability of L-arginine for eNOS. This leads to enhanced production of nitric oxide, a critical signaling molecule that promotes vasodilation and contributes to cardiovascular health.[3][4] Studies have shown that treatment with this compound leads to an increased ratio of eNOS dimer to monomer, which is a key indicator of enzyme activation.[3]

Experimental Workflow for Isolation from Rhubarb

The following diagram outlines the general workflow for the isolation and purification of this compound from rhubarb rhizomes.

Isolation_Workflow_Rhubarb Start Dried & Milled Rhubarb Rhizomes Extraction Ethanol Extraction Start->Extraction Drying1 Evaporation of Ethanol Extraction->Drying1 Partitioning Dissolution in Ethyl Acetate Drying1->Partitioning SilicaGel Silica Gel Column Chromatography (Eluent: Chloroform/Methanol) Partitioning->SilicaGel FractionCollection1 Collect Active Fraction SilicaGel->FractionCollection1 ODS ODS Column Chromatography (Eluent: Methanol/Water Gradient) FractionCollection1->ODS FractionCollection2 Collect Pure Fractions ODS->FractionCollection2 FinalProduct This compound FractionCollection2->FinalProduct

Caption: Workflow for isolating this compound from rhubarb.

This logical flow provides a clear, step-by-step representation of the purification process, from the initial plant material to the final isolated compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. Rhubarb and passion fruit seeds stand out as the most promising sources for obtaining this valuable compound. The detailed experimental protocols and the elucidation of its eNOS activation pathway provide a solid foundation for researchers and drug development professionals to advance their studies on the therapeutic potential of this compound. Further research focusing on optimizing extraction yields and exploring other potential natural sources is warranted.

References

A Technical Deep Dive: Differentiating Piceatannol 3'-O-glucoside and Astringin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical identities of Piceatannol 3'-O-glucoside and Astringin, two closely related stilbenoid glycosides. While often used interchangeably in literature, a meticulous examination of their chemical structures reveals they are positional isomers with distinct glycosidic linkages, leading to potential differences in their biological activities. This document elucidates their structural nuances, comparative biological effects, and the experimental protocols essential for their study. All quantitative data is presented in structured tables for clear comparison, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction: The Stilbenoid Family

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. They are produced by various plant species as phytoalexins in response to biotic and abiotic stresses. Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene) is a prominent member of this family and the aglycone for the two compounds of focus. Glycosylation, the attachment of a sugar moiety, significantly impacts the solubility, stability, and bioavailability of stilbenoids, thereby influencing their pharmacological profiles.

Chemical Identity: Isomers, Not Synonyms

A critical point of clarification is that this compound and Astringin are not the same compound. They are positional isomers, differing in the attachment point of the glucose molecule to the piceatannol backbone.

  • Astringin is the common name for Piceatannol 3-O-β-D-glucoside . The glucose moiety is attached to the hydroxyl group at the 3-position of the first phenyl ring.

  • This compound has the glucose moiety attached to the hydroxyl group at the 3'-position of the second phenyl ring.

This seemingly minor structural difference can lead to significant variations in their three-dimensional conformation, receptor binding affinity, and metabolic fate.

Chemical Structures

This compound

Astringin (Piceatannol 3-O-β-D-glucoside)

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Astringin is provided in the table below for easy comparison.

PropertyThis compoundAstringin (Piceatannol 3-O-β-D-glucoside)
IUPAC Name (2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol(2S,3R,4S,5S,6R)-2-{3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol[1]
CAS Number 94356-26-0[2]29884-49-9[3][4]
Molecular Formula C₂₀H₂₂O₉[2]C₂₀H₂₂O₉[3]
Molar Mass 406.38 g/mol [5]406.387 g·mol⁻¹[3]
Melting Point >219°C (dec.)[5]Not precisely defined, often cited similarly to its isomer.
Solubility Slightly soluble in DMSO, Ethanol, and Methanol.[5]Soluble in DMSO.[6][7]

Biosynthesis of Stilbenoids

Both this compound and Astringin are derived from the general phenylpropanoid pathway in plants. This pathway starts with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, which then condenses with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), to produce the stilbene backbone of resveratrol. Piceatannol is subsequently formed by the hydroxylation of resveratrol. Finally, glycosyltransferases attach a glucose molecule to a specific hydroxyl group on the piceatannol structure to yield either this compound or Astringin.

Biosynthesis Phe Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL Resveratrol Resveratrol CoumaroylCoA->Resveratrol STS MalonylCoA 3x Malonyl-CoA MalonylCoA->Resveratrol Piceatannol Piceatannol Resveratrol->Piceatannol Hydroxylation Astringin Astringin (Piceatannol 3-O-glucoside) Piceatannol->Astringin Glycosyltransferase P3G This compound Piceatannol->P3G Glycosyltransferase UDP_Glucose UDP-Glucose UDP_Glucose->Astringin UDP_Glucose->P3G

General Biosynthetic Pathway of Stilbenoids.

Comparative Biological Activities

While both isomers exhibit a range of biological activities, the position of the glucoside can influence their potency. Direct comparative studies are limited, but inferences can be drawn from individual research.

Antioxidant Activity

Both compounds are potent antioxidants. Their ability to scavenge free radicals is attributed to the hydroxyl groups on the stilbene backbone. However, glycosylation can modulate this activity. One study on ferroptosis inhibition, a process linked to oxidative stress, found that piceatannol had a slightly higher protective effect than astringin, suggesting the free hydroxyl groups on the catechol moiety of piceatannol may be more accessible for radical scavenging.[8]

AssayThis compound (IC₅₀/EC₅₀)Astringin (IC₅₀/EC₅₀)Reference Compound (IC₅₀/EC₅₀)
DPPH Radical Scavenging Data not specifically found for direct comparisonPotent activity reported[5]Trolox: ~5.0 µmol/L[5]
ABTS Radical Scavenging Data not specifically found for direct comparisonPotent activity reported-
Ferroptosis Inhibition Slightly less potent than PiceatannolCell viability of 77.3% at 100 µM[8]Piceatannol: 85.9% at 100 µM[8]
Anti-inflammatory Activity

Astringin has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. For instance, it can inhibit the PI3K/AKT/NF-κB signaling pathway, reducing the generation of TNF-α, IL-1β, and IL-6.[9][10] this compound has been reported to activate endothelial nitric oxide (NO) synthase by inhibiting arginase activity, which can also have implications for inflammation and vascular health.[11][12]

AntiInflammatory cluster_Astringin Astringin Signaling LPS LPS PI3K PI3K LPS->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Astringin Astringin Astringin->PI3K inhibits

Astringin's Anti-inflammatory Pathway.
Anti-cancer Activity

Both piceatannol and its glucosides have demonstrated potential as anti-cancer agents. They can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[13][14][15] Piceatannol 3'-O-β-D-glucopyranoside (a compound with the same glycosidic linkage as Astringin) has been shown to have anti-metastatic and anti-angiogenic activities in fibrosarcoma cells.[16][17]

Experimental Protocols

Extraction and Purification
  • Astringin from Picea species (e.g., Spruce bark):

    • Extraction: Dried and powdered bark is typically extracted with hot water or ethanol.[18][19][20]

    • Fractionation: The crude extract can be fractionated using column chromatography with silica gel or Sephadex.[21]

    • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[22]

  • This compound from Rheum species (e.g., Rhubarb):

    • Extraction: The dried roots are extracted with a solvent such as methanol or ethanol.

    • Purification: The crude extract is subjected to chromatographic techniques, such as preparative HPLC, to isolate the desired compound.[10]

Purification Plant Plant Material (e.g., Spruce Bark, Rhubarb Root) Grinding Drying and Grinding Plant->Grinding Extraction Solvent Extraction (e.g., Ethanol, Hot Water) Grinding->Extraction Crude Crude Extract Extraction->Crude Fractionation Column Chromatography (e.g., Silica Gel, Sephadex) Crude->Fractionation Fractions Fractions Fractionation->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure Compound HPLC->Pure

General Extraction and Purification Workflow.
Biological Assays

Detailed protocols for key biological assays are outlined below.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[11]

    • Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid).

    • Mix the test compound solution with the DPPH solution.

    • Incubate in the dark for a specified time (e.g., 30 minutes).[11]

    • Measure the absorbance at a specific wavelength (around 517 nm).[11]

    • Calculate the percentage of radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[23]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).[24]

    • Add the test compound to the ABTS•+ solution.

    • After a set incubation time, measure the decrease in absorbance.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[25]

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.[26][27]

  • Cell Viability (MTS Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with different concentrations of the test compound.

    • After the desired incubation period, add the MTS reagent to each well.[28][29]

    • Incubate for a few hours to allow the conversion of MTS to formazan by viable cells.

    • Measure the absorbance at a specific wavelength (around 490 nm).[29]

  • Wound Healing (Scratch) Assay for Cell Migration:

    • Grow a confluent monolayer of cancer cells in a culture plate.

    • Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.[3]

    • Treat the cells with the test compound.

    • Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

    • Measure the rate of wound closure to assess cell migration.

  • Transwell Invasion Assay:

    • Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).[7]

    • Seed cancer cells in the upper chamber in serum-free medium.

    • Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[30]

    • Add the test compound to the upper or lower chamber.

    • After incubation, remove non-invading cells from the top of the membrane.

    • Stain and count the cells that have invaded through the matrix to the bottom of the membrane.[30]

Conclusion

While this compound and Astringin share the same aglycone and molecular formula, they are distinct positional isomers. This structural difference is likely to influence their pharmacokinetic and pharmacodynamic properties. Researchers and drug development professionals should exercise precision in identifying and reporting these compounds. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of each isomer. This guide provides a foundational understanding and the necessary experimental framework to facilitate such investigations.

References

Physical and chemical properties of Piceatannol 3'-O-glucoside.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol 3'-O-glucoside, a naturally occurring stilbene glycoside, is a derivative of its more widely studied aglycone, piceatannol.[1][2] Found in various plant sources, including rhubarb (Rheum undulatum), grapes, and passion fruit, this polyphenol is gaining attention for its significant biological activities and potential therapeutic applications.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known mechanisms of action through key signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its extraction, purification, and formulation in research and development settings.

General and Physical Properties
PropertyValueSource
Synonyms Astringin, Quzhaqigan, Piceatannol 3'-O-beta-D-glucopyranoside[5][6][7]
CAS Number 94356-26-0[5][8]
Appearance White solid[4]
Melting Point >219°C (decomposes)[8]
Boiling Point 721.6 ± 60.0 °C at 760 mmHg[5]
Density 1.6 ± 0.1 g/cm³[5]
Water Solubility 0.74 g/L[9]
logP 0.44[9]
Polar Surface Area 160.07 Ų[5][9]
Refractive Index 1.761[5]
Storage Temperature < -15°C, protect from light[7][10]
Chemical and Molecular Properties
PropertyValueSource
Molecular Formula C₂₀H₂₂O₉[5][6][8]
Molecular Weight 406.38 g/mol [6][8]
Exact Mass 406.12638228 Da[5][11]
Hydrogen Bond Donors 7[9]
Hydrogen Bond Acceptors 9[9]
Rotatable Bond Count 5[9]
pKa (Strongest Acidic) 8.49[9]
pKa (Strongest Basic) -3[9]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of this compound.

Spectrum TypeData HighlightsSource
¹H NMR Spectra available from chemical suppliers.[12]
¹³C NMR Predicted spectra are available in online databases.[9]
UV-Vis In methanol, λmax at 202, 217, 303, and 326 nm.[13]
Mass Spectrometry HRESIMS: m/z 421.1485 [M+H]⁺ (for a methylated derivative). The aglycone (piceatannol) shows m/z 245.2 [M+1]⁺. The glucoside would be expected to show a molecular ion at m/z = 407 [M+H]⁺.[13][14][15]

Experimental Protocols

This section details methodologies for the extraction, purification, and analysis of this compound and its aglycone, based on established literature.

Extraction and Isolation from Plant Material

This protocol is a generalized procedure based on methods for extracting stilbenes from plant sources like Sophora interrupta roots.[16][17]

Objective: To extract and isolate this compound from dried, powdered plant material.

Methodology:

  • Maceration: Mix 500 g of dried, powdered root material with a suitable solvent (e.g., ethyl acetate or ethanol) and let it stand for 48 hours at room temperature.[16][17]

  • Filtration and Concentration: Filter the extract using Whatman filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[16][17]

  • Solvent Partitioning (Optional): To pre-purify the extract, perform liquid-liquid partitioning with a sequence of solvents from nonpolar to polar (e.g., hexane, chloroform, ethyl acetate).

  • Column Chromatography:

    • Pack a column (e.g., 58 cm x 2 cm) with silica gel (60–120 mesh).[17]

    • Load the concentrated crude extract onto the column.

    • Elute the column using a gradient solvent system. A typical gradient might start with 100% n-hexane, progressing to mixtures of n-hexane:chloroform, pure chloroform, chloroform:ethyl acetate, pure ethyl acetate, and finally more polar solvents like ethanol and methanol.[17]

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the quantification and purification of this compound.

Objective: To quantify or purify this compound from a semi-purified extract.

Methodology:

  • System: A standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector is used.[14][18]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[19]

  • Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (A) and an organic solvent (B).

    • Solvent A: Water with a small amount of acid (e.g., 0.04% phosphoric acid or 0.01M NH₄OAc).[16][19]

    • Solvent B: Acetonitrile or Methanol.[16][19]

  • Elution Program: A representative gradient program: start with a high percentage of solvent A, and gradually increase the percentage of solvent B over 20-30 minutes.[16]

  • Detection: Monitor the elution at a wavelength where stilbenes show strong absorbance, typically around 303-323 nm.[13][15]

  • Quantification: Use an external standard of known concentration to create a calibration curve for accurate quantification.

Arginase Inhibition Assay

This protocol is based on the study demonstrating this compound's inhibitory effect on arginase.[3][20]

Objective: To determine the IC₅₀ value of this compound against arginase I and II.

Methodology:

  • Enzyme Preparation: Prepare arginase enzyme solutions from lysates of mouse liver (for arginase I) and kidney (for arginase II).[3][10]

  • Reaction Mixture:

    • Activate the enzyme by heating with MnCl₂.

    • Prepare a reaction buffer containing L-arginine as the substrate.

    • Add varying concentrations of this compound (e.g., 0 to 120 µM) to the reaction wells.[10]

    • Initiate the reaction by adding the activated enzyme solution.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Stopping the Reaction: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).

  • Urea Quantification:

    • Add α-isonitrosopropiophenone (ISPF) and heat at 100°C to react with the urea produced by arginase activity.

    • Measure the absorbance of the resulting colored complex at 550 nm.

  • Calculation: Calculate the percentage of arginase activity relative to an untreated control. Plot the inhibition curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[10]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily linked to its antioxidant and enzyme-inhibiting properties.

Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from plant source to the identification of a bioactive compound like this compound.

G Plant Plant Material (e.g., Rhubarb) Extraction Crude Extraction (Maceration, Solvents) Plant->Extraction Purification Purification (Column Chromatography) Extraction->Purification Fractions Collect Fractions Purification->Fractions Screening Bioactivity Screening (e.g., Arginase Assay) Fractions->Screening Active Identify Active Fractions Screening->Active HPLC HPLC Analysis & Purification Active->HPLC Structure Structural Elucidation (NMR, MS) HPLC->Structure Pure Pure Compound (this compound) Structure->Pure G cluster_0 Endothelial Cell PG Piceatannol 3'-O-glucoside Arginase Arginase I & II PG->Arginase Inhibition Ornithine Ornithine + Urea Arginase->Ornithine L_Arginine L-Arginine L_Arginine->Arginase Substrate eNOS eNOS L_Arginine->eNOS Substrate NO Nitric Oxide (NO) eNOS->NO G cluster_cell Neuron cluster_cyto Cytoplasm cluster_nuc Nucleus PG Piceatannol 3'-O-glucoside Keap1_Nrf2 Keap1-NRF2 Complex PG->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (e.g., from Colistin) ROS->Keap1_Nrf2 Nrf2_free NRF2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc NRF2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1 HO-1 Gene ARE->HO1 Activates Transcription Protection Cell Protection & Reduced Apoptosis HO1->Protection

References

The Biological Activity Spectrum of Stilbene Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: --INVALID-LINK--

Abstract

Stilbene glycosides, a class of naturally occurring polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these molecules, with a focus on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a consolidated overview of quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of the molecular mechanisms and experimental designs discussed herein.

Introduction

Stilbenes are a class of phenolic compounds characterized by a 1,2-diphenylethylene backbone.[1] In nature, they are predominantly found in their glycosidic forms, where one or more hydroxyl groups are attached to a sugar moiety. This glycosylation enhances their water solubility and stability, and can influence their bioavailability and metabolic fate.[2] Prominent examples of stilbene glycosides include resveratroloside, pinostilbenoside, and polydatin (piceid).[3][4] The biological activities of these compounds are vast, ranging from antioxidant and anti-inflammatory to more complex roles in the prevention and mitigation of chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1][5] This guide will systematically explore the spectrum of these activities, providing the necessary quantitative data and methodological details to support further research and development in this promising field.

Antioxidant Activity

Stilbene glycosides are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key pathological factor in numerous diseases. Their antioxidant capacity is typically evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay.

Quantitative Antioxidant Data

The antioxidant activities of various stilbene glycosides have been quantified and are summarized in the table below. It is important to note that direct comparison of IC50 and ORAC values across different studies should be done with caution due to variations in experimental conditions.

Stilbene GlycosideAssayIC50 / ORAC ValueReference(s)
Polydatin (Piceid)DPPH61.9 ± 2.8 nM[6]
Polydatin (Piceid)ABTS125.1 ± 11.3 nM[6]
Polydatin (Piceid)H₂O₂ Scavenging76.5 ± 5.2 nM[6]
Polydatin (Piceid)ORAC18.67 µmol TE/g[4]
ResveratrolDPPH353.3 ± 33.8 nM[6]
ResveratrolABTS450.5 ± 32.6 nM[6]
ResveratrolORAC23.12 µmol TE/g[4]
ResveratrolosideDPPHLower activity than aglycone[7]
PinostilbenosideDPPHLower activity than aglycone[7]

Table 1: Quantitative Antioxidant Activity of Selected Stilbene Glycosides.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the antioxidant activity of stilbene glycosides using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (stilbene glycoside)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the stilbene glycoside and the positive control in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to a wide range of diseases. Stilbene glycosides have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of stilbene glycosides are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in cell-based models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Stilbene GlycosideModel SystemInhibitory TargetIC50 ValueReference(s)
(Z)-2,3-dihydroxystilbene-5-O-β-D-glucosideU937 human monocytesHistamine production0.16 mM[1][8]
Macasiamenene LTHP-1 cell lineCell viability1.8 ± 1.1 µmol/L[8]

Table 2: Quantitative Anti-inflammatory Activity of Selected Stilbene Glycosides.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a common in vitro method to evaluate the anti-inflammatory potential of stilbene glycosides.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (stilbene glycoside)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[10]

  • Treatment:

    • Pre-treat the cells with various concentrations of the stilbene glycoside for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no stilbene glycoside) and an LPS-only control.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only control.

Signaling Pathways in Inflammation

Stilbene glycosides exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_genes Transcription StilbeneGlycoside Stilbene Glycosides StilbeneGlycoside->IKK Inhibition StilbeneGlycoside->NFkB_nucleus Inhibition G start Seed Cancer Cells in 96-well plate incubation1 Incubate Overnight start->incubation1 treatment Treat with Stilbene Glycosides (various concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Remove Medium & Add DMSO incubation3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate Calculate Cell Viability and IC50 read_absorbance->calculate G OxidativeStress Oxidative Stress (e.g., H₂O₂) Apoptosis Apoptosis OxidativeStress->Apoptosis StilbeneGlycoside Stilbene Glycosides PI3K PI3K StilbeneGlycoside->PI3K Activation Nrf2_Keap1 Nrf2-Keap1 Complex StilbeneGlycoside->Nrf2_Keap1 Dissociation Akt Akt PI3K->Akt Activation Akt->Apoptosis Inhibition CellSurvival Cell Survival Akt->CellSurvival Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->OxidativeStress Neutralization

References

In Silico Prediction of Piceatannol 3'-O-glucoside Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene), a natural analog of resveratrol, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its glycosylated form, Piceatannol 3'-O-glucoside, is found in various natural sources, including rhubarb.[2] The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially influencing its molecular targets and therapeutic effects.

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein targets of this compound. It further details experimental protocols for the validation of these predicted targets and explores the key signaling pathways modulated by this compound and its aglycone. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product-based drug discovery and development.

In Silico Target Prediction Methodology

The identification of molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. In silico approaches offer a time- and cost-effective strategy to predict potential protein targets, which can then be prioritized for experimental validation. A general workflow for the in silico target prediction of this compound is outlined below.

G cluster_0 Ligand Preparation cluster_1 Target Prediction Approaches cluster_2 Target Database cluster_3 Post-Prediction Analysis Ligand_Structure This compound 3D Structure Energy_Minimization Energy Minimization Ligand_Structure->Energy_Minimization Reverse_Docking Reverse Docking Energy_Minimization->Reverse_Docking Pharmacophore_Modeling Pharmacophore Modeling Energy_Minimization->Pharmacophore_Modeling Similarity_Based Similarity-Based Methods Energy_Minimization->Similarity_Based Scoring_Ranking Scoring & Ranking Reverse_Docking->Scoring_Ranking Pharmacophore_Modeling->Scoring_Ranking Similarity_Based->Scoring_Ranking Protein_Databases Protein Databases (PDB, ChEMBL) Protein_Databases->Reverse_Docking Protein_Databases->Pharmacophore_Modeling Protein_Databases->Similarity_Based Pathway_Analysis Pathway Analysis Scoring_Ranking->Pathway_Analysis Prioritization Prioritization of Hits Pathway_Analysis->Prioritization Experimental_Validation Experimental Validation Prioritization->Experimental_Validation Top Candidates G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Piceatannol Piceatannol Piceatannol->IKK Inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene_Expression Induces G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes & Translocates Piceatannol Piceatannol Piceatannol->JAK Inhibits Gene_Expression Gene Expression (Cell Growth, Survival) STAT_dimer->Gene_Expression Induces G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cell Growth, Proliferation, Survival Downstream->Response Regulates Piceatannol Piceatannol Piceatannol->PI3K Inhibits

References

Piceatannol 3'-O-glucoside: A Technical Guide to its Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol, a natural analog of resveratrol, has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. It is found in various fruits, such as grapes and passion fruit. In nature, piceatannol often exists in its glycosylated form, such as piceatannol 3'-O-glucoside. The addition of a glucose moiety can significantly alter the physicochemical properties of the parent compound, thereby affecting its bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of piceatannol, with a specific focus on its 3'-O-glucoside form, drawing inferences from the metabolism of its aglycone and other related stilbenoid glycosides due to the limited direct research on this specific glucoside.

Metabolism of Piceatannol and its Glucoside

The metabolism of piceatannol is a complex process involving phase I and phase II enzymatic reactions, as well as the crucial role of the gut microbiota. While direct studies on this compound are scarce, its metabolic pathway can be largely inferred from the extensive research on its aglycone, piceatannol, and the general principles of polyphenol glycoside metabolism.

Upon oral ingestion, this compound is likely to undergo enzymatic hydrolysis in the small intestine, catalyzed by lactase-phlorizin hydrolase, or by gut microbiota in the colon, to release the aglycone, piceatannol. Piceatannol itself is then subject to extensive metabolism, primarily through glucuronidation, sulfation, and methylation.[1][2]

Key metabolic pathways include:

  • Deglycosylation: The initial and rate-limiting step for the absorption of this compound is the cleavage of the glucose moiety. This can occur in the small intestine or the colon.[3]

  • Glucuronidation and Sulfation: Piceatannol undergoes extensive phase II metabolism in the liver and intestinal cells, where it is conjugated with glucuronic acid and sulfate to form more water-soluble metabolites that can be readily excreted.[2][4]

  • Methylation: The catechol structure of piceatannol makes it a substrate for catechol-O-methyltransferase (COMT), leading to the formation of methylated metabolites such as isorhapontigenin.[2]

Quantitative Bioavailability and Metabolism Data

Direct quantitative data on the bioavailability of this compound is not currently available in the scientific literature. However, studies on its aglycone, piceatannol, provide valuable insights into its potential absorption and metabolic fate. The oral bioavailability of piceatannol is generally low due to extensive first-pass metabolism.[2]

Table 1: In Vivo Bioavailability of Piceatannol in Rats

CompoundDoseRoute of AdministrationCmax (µM)Tmax (h)AUC (µmol·h/L)Reference
Piceatannol90 µmol/kgIntragastric1.1 ± 0.20.52.0 ± 0.4[5]
Piceatannol180 µmol/kgIntragastric2.5 ± 0.50.55.8 ± 1.2[5]
Piceatannol360 µmol/kgIntragastric8.1 ± 1.50.518.9 ± 3.5[5]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Major Metabolites of Piceatannol Identified in Rats

MetaboliteLocation DetectedMetabolic PathwayReference
Piceatannol monoglucuronidePlasmaGlucuronidation[4]
Piceatannol monosulfatePlasmaSulfation[4]
O-methyl piceatannol (Isorhapontigenin)PlasmaMethylation[2]
O-methyl piceatannol conjugatesPlasmaMethylation and Conjugation[5]

Experimental Protocols

The following outlines a general experimental workflow for determining the bioavailability and metabolism of this compound, based on standard methodologies used for pharmacokinetic studies of polyphenols.

In Vivo Bioavailability Study in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 50 mg/kg body weight). A control group receives the vehicle only.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to assess excretion patterns.

  • Sample Analysis: Plasma, urine, and fecal extracts are analyzed for the presence of the parent compound and its metabolites using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) are calculated from the plasma concentration-time data using appropriate software.

In Vitro Metabolism Study using Liver Microsomes
  • Incubation: this compound is incubated with pooled human or rat liver microsomes in the presence of NADPH-regenerating system (to support Phase I metabolism) or UDPGA (for glucuronidation) or PAPS (for sulfation) at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Metabolite Identification: The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to identify the metabolites formed.

Visualizations

Proposed Metabolic Pathway of this compound

metabolic_pathway cluster_gut Gastrointestinal Tract cluster_liver Liver & Intestine PG This compound Piceatannol Piceatannol PG->Piceatannol Deglycosylation (Gut Microbiota/ Brush Border Enzymes) PhaseI Phase I Metabolism (e.g., Hydroxylation) Piceatannol->PhaseI PhaseII Phase II Metabolism Piceatannol->PhaseII Methylated O-methyl-piceatannol (Isorhapontigenin) Piceatannol->Methylated COMT Glucuronides Piceatannol Glucuronides PhaseII->Glucuronides Sulfates Piceatannol Sulfates PhaseII->Sulfates Excretion Excretion (Urine, Feces) Glucuronides->Excretion Sulfates->Excretion Methylated->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Bioavailability Studies

experimental_workflow start Start: Compound Administration (Oral Gavage to Rodent Model) sampling Serial Blood Sampling (e.g., 0-24h) start->sampling collection Urine and Feces Collection (Metabolic Cages) start->collection processing Sample Processing (Plasma Separation, Extraction) sampling->processing collection->processing analysis LC-MS/MS Analysis (Quantification of Parent & Metabolites) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analysis->pk_analysis end End: Bioavailability & Metabolite Profile pk_analysis->end

Caption: General experimental workflow for in vivo bioavailability studies.

Logical Relationship in Piceatannol Metabolism

logical_relationship Ingestion Oral Ingestion of This compound Hydrolysis Hydrolysis to Piceatannol Ingestion->Hydrolysis Absorption Absorption of Piceatannol Hydrolysis->Absorption FirstPass First-Pass Metabolism (Intestine and Liver) Absorption->FirstPass Systemic Systemic Circulation (Piceatannol & Metabolites) FirstPass->Systemic Distribution Tissue Distribution Systemic->Distribution Elimination Elimination Systemic->Elimination

Caption: Logical flow of this compound metabolism and distribution.

Conclusion and Future Directions

The bioavailability and metabolism of this compound are critical determinants of its potential therapeutic efficacy. While direct experimental data for the glucoside are lacking, the extensive research on its aglycone, piceatannol, provides a solid foundation for understanding its likely metabolic fate. Future research should focus on conducting dedicated pharmacokinetic studies on this compound to accurately determine its absorption, distribution, metabolism, and excretion profiles. Such studies will be invaluable for establishing its potential as a nutraceutical or therapeutic agent and for designing effective delivery systems to enhance its bioavailability.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Glucosylation of Piceatannol 3'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of piceatannol 3'-O-glucoside, a naturally occurring stilbene with significant therapeutic potential. The document covers both chemical and enzymatic synthesis strategies, presenting key quantitative data, detailed experimental protocols for cited methodologies, and diagrams of relevant biological pathways.

Introduction

Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene), a hydroxylated analog of resveratrol, has garnered considerable interest for its diverse pharmacological activities. Its glycosylated form, this compound, has demonstrated compelling biological effects, including the inhibition of arginase, which is implicated in cardiovascular diseases, as well as anti-metastatic and anti-angiogenic properties relevant to cancer therapy.[1][2][3] The synthesis of this specific glucoside is crucial for advancing its research and therapeutic development. This document outlines the primary methods for its synthesis and glucosylation.

Data Presentation: Synthesis Methods and Efficacy

The following tables summarize quantitative data from various synthesis and biological activity studies concerning piceatannol and its glucosides.

Table 1: Chemical Synthesis of this compound

MethodKey ReactionsOverall YieldReference
Scalable Total SynthesisFischer-like glycosylation, Mizoroki–Heck reaction39%[4]

Table 2: Enzymatic Glucosylation of Piceatannol and Related Stilbenes

BiocatalystSubstrateProduct(s)Yield/ConversionReference
Phytolacca americana cultured cellsPiceatannolPiceatannol 4'-β-glucoside-[5]
Glucosyltransferase from P. americanaPiceatannolPiceatannol 4'-β-glucoside-[6]
Beauveria bassiana (Microbial transformation)Piceatannol3-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol (a derivative)45.53%[7]
P450 BM3 mutantPolydatinAstringin (Piceatannol 3-O-β-D-glucoside)-[8]

Table 3: Biological Activity of this compound

Biological TargetEffectIC₅₀ ValueReference
Arginase IInhibition11.22 µM[2]
Arginase IIInhibition11.06 µM[2]
HT1080 cellsSuppression of metastatic abilityNot cytotoxic up to 100 µM[1]
HUVECsInhibition of migration and tube formationNot cytotoxic up to 100 µM[1]

Experimental Protocols

Chemical Synthesis: Scalable Total Synthesis of Piceatannol-3'-O-β-D-glucopyranoside

This protocol is based on a scalable synthesis route and involves a key Fischer-like glycosylation followed by a Mizoroki-Heck reaction.[4]

Materials:

  • Starting materials for the synthesis of the glycosyl donor and the stilbene core.

  • Appropriate solvents and reagents for each reaction step.

  • Catalysts for the Mizoroki-Heck reaction (e.g., palladium catalyst).

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Fischer-like Glycosylation: An early-stage glycosylation is performed to couple the protected glucose moiety to a phenolic precursor. This typically involves reacting a protected monosaccharide with an alcohol in the presence of an acid catalyst.

  • Regioselective Iodination: A regioselective iodination of the phenolic glycoside is carried out under strongly acidic conditions to prepare the molecule for the subsequent coupling reaction.

  • Synthesis of the Styrene Derivative: A telescoped route is employed to access the required styrene derivative.

  • Mizoroki–Heck Reaction: The key carbon-carbon bond formation to create the stilbene backbone is achieved through a Mizoroki-Heck reaction, coupling the iodinated glycoside with the styrene derivative.

  • Deprotection: Removal of protecting groups from the sugar and phenolic hydroxyls to yield the final product, this compound.

  • Purification: The final compound is purified using techniques such as column chromatography to achieve high purity.

Enzymatic Glucosylation Methods (General Approach)

1. Glucosylation using Plant Cell Cultures (e.g., Phytolacca americana)

Materials:

  • Established suspension cell cultures of Phytolacca americana.

  • Culture medium (e.g., Murashige and Skoog medium) supplemented with necessary hormones and nutrients.

  • Piceatannol (substrate).

  • Sterile flasks and incubator shaker.

  • Solvents for extraction (e.g., methanol, ethyl acetate).

  • HPLC for product analysis and purification.

Procedure:

  • Culturing: Grow Phytolacca americana cells in liquid medium in sterile flasks on a rotary shaker at approximately 25°C in the dark.

  • Substrate Feeding: Once the cell culture reaches the desired growth phase, add a sterile solution of piceatannol to the culture medium.

  • Incubation: Continue to incubate the cell culture with the substrate for a specified period (e.g., 24-72 hours).

  • Extraction: Separate the cells from the medium. Extract the cells and the medium separately with an appropriate organic solvent to recover the glucosylated products.

  • Analysis and Purification: Analyze the extracts using HPLC to identify and quantify the formation of piceatannol glucosides. Purify the desired glucoside using preparative HPLC.

2. Glucosylation using Isolated Glucosyltransferases

Materials:

  • Purified glucosyltransferase (e.g., from a recombinant source).

  • Piceatannol (acceptor substrate).

  • UDP-glucose (sugar donor).

  • Reaction buffer with appropriate pH and cofactors (e.g., Mg²⁺).

  • Thermostated incubator.

  • Quenching solution (e.g., acid or organic solvent).

  • HPLC for analysis.

Procedure:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, piceatannol, and UDP-glucose.

  • Enzyme Addition: Initiate the reaction by adding the purified glucosyltransferase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for a set period, with gentle agitation.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the reaction mixture by HPLC to determine the conversion of piceatannol and the yield of the glucosylated product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthesis workflow and a key signaling pathway influenced by this compound.

G cluster_0 Chemical Synthesis Workflow Protected Glucose Protected Glucose Glycosylation Glycosylation Protected Glucose->Glycosylation Phenolic Precursor Phenolic Precursor Phenolic Precursor->Glycosylation Iodinated Glycoside Iodinated Glycoside Glycosylation->Iodinated Glycoside Mizoroki-Heck Reaction Mizoroki-Heck Reaction Iodinated Glycoside->Mizoroki-Heck Reaction Styrene Derivative Styrene Derivative Styrene Derivative->Mizoroki-Heck Reaction Protected Piceatannol Glucoside Protected Piceatannol Glucoside Mizoroki-Heck Reaction->Protected Piceatannol Glucoside Deprotection Deprotection Protected Piceatannol Glucoside->Deprotection This compound This compound Deprotection->this compound

Caption: Chemical synthesis workflow for this compound.

G cluster_1 Enzymatic Glucosylation Workflow Piceatannol Piceatannol Glucosyltransferase Glucosyltransferase Piceatannol->Glucosyltransferase UDP-Glucose UDP-Glucose UDP-Glucose->Glucosyltransferase This compound This compound Glucosyltransferase->this compound UDP UDP Glucosyltransferase->UDP

Caption: Enzymatic glucosylation of piceatannol.

G cluster_2 This compound Signaling Pathway PG This compound Arginase Arginase I/II PG->Arginase Inhibits Ornithine Ornithine + Urea Arginase->Ornithine L_Arginine L-Arginine L_Arginine->Arginase eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation (Endothelial Function) NO->Vasodilation

Caption: Inhibition of Arginase by this compound.

G cluster_3 Anti-Metastatic and Anti-Angiogenic Signaling PG This compound MMP9 MMP-9 Expression & Activity PG->MMP9 Inhibits HIF1a HIF-1α Activation PG->HIF1a Inhibits PMA PMA PMA->MMP9 Hypoxia Hypoxia Hypoxia->HIF1a Metastasis Cancer Cell Invasion & Metastasis MMP9->Metastasis Angiogenesis Angiogenesis HIF1a->Angiogenesis

Caption: Anti-metastatic and anti-angiogenic effects of this compound.

Conclusion

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The scalable chemical synthesis offers a viable path for producing larger quantities of the compound, while enzymatic methods, though currently more developed for the 4'-isomer, hold promise for more sustainable and regioselective production in the future. The potent biological activities of this compound, particularly its role in modulating the arginase-eNOS pathway and its anti-cancer properties, underscore its potential as a lead compound for drug development. Further research is warranted to optimize synthesis protocols and fully elucidate its therapeutic mechanisms.

References

Application Notes and Protocols for Piceatannol 3'-O-glucoside Administration in ApoE-/- Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of Piceatannol 3'-O-glucoside (PG) to Apolipoprotein E knockout (ApoE-/-) mice, a widely used model for studying atherosclerosis. This document outlines the experimental workflow, from animal model selection and diet to the analysis of atherosclerotic lesions and relevant signaling pathways.

Introduction

This compound (PG), a naturally occurring stilbene, has garnered interest for its potential therapeutic effects in cardiovascular diseases. Its aglycone, piceatannol, has demonstrated anti-inflammatory, antioxidant, and anti-atherosclerotic properties.[1] This protocol details the administration of PG to ApoE-/- mice, a model susceptible to developing spontaneous atherosclerotic lesions, particularly when fed a high-fat diet. The aim is to assess the impact of PG on the development and progression of atherosclerosis.

Experimental Design and Workflow

A typical experimental design to evaluate the efficacy of PG in mitigating atherosclerosis in ApoE-/- mice involves the following steps:

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model ApoE-/- Mice Selection (e.g., 6-8 weeks old) acclimatization Acclimatization (1-2 weeks) animal_model->acclimatization diet High-Fat Diet (HFD) Induction of Atherosclerosis acclimatization->diet treatment_groups Grouping: - Control (HFD) - PG Treatment (HFD + PG) diet->treatment_groups pg_admin PG Administration (e.g., in drinking water) treatment_groups->pg_admin monitoring Regular Monitoring (Body weight, food/water intake) pg_admin->monitoring euthanasia Euthanasia and Sample Collection (Blood, Aorta) monitoring->euthanasia lesion_analysis Atherosclerotic Lesion Analysis (Oil Red O) euthanasia->lesion_analysis lipid_analysis Serum Lipid Profile euthanasia->lipid_analysis inflammation_analysis Inflammatory Marker Analysis euthanasia->inflammation_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) euthanasia->pathway_analysis

Caption: Experimental workflow for this compound administration in ApoE-/- mice.

Quantitative Data Summary

While specific quantitative data for this compound in ApoE-/- mice is limited in the public domain, the following tables summarize expected outcomes based on studies of PG and its aglycone, piceatannol, in relevant models.

Table 1: Expected Effects of this compound on Serum Lipid Profile in High-Fat Diet-Fed ApoE-/- Mice

ParameterControl (HFD)PG Treatment (HFD + PG)Expected OutcomeReference
Total Cholesterol (TC)Significantly ElevatedReduced[2]
Triglycerides (TG)Significantly ElevatedReduced[2]
LDL-Cholesterol (LDL-C)Significantly ElevatedReduced[2]
HDL-Cholesterol (HDL-C)Reduced or UnchangedIncreased or Unchanged↑ or ↔[2]

Data is extrapolated from studies on piceatannol in C57BL/6 mice fed a high-fat diet.[2]

Table 2: Expected Effects of this compound on Atherosclerotic Lesion and Inflammatory Markers

ParameterControl (HFD)PG Treatment (HFD + PG)Expected OutcomeReference
Aortic Lesion Area (%)HighSignificantly Reduced[3]
Aortic Superoxide AnionsIncreasedReduced by up to 63%[1]
Serum TNF-αElevatedReduced[4]
Serum IL-6ElevatedReduced[4]

Data for aortic lesion area is from a study on PG in ApoE-/- mice.[3] Superoxide anion data is from an ex vivo study on mouse aortic rings.[1] Inflammatory marker data is extrapolated from studies on piceatannol.[4]

Detailed Experimental Protocols

Animal Husbandry and Diet
  • Animal Model: Male ApoE-/- mice, typically 6-8 weeks of age, are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques.

  • Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Diet: To accelerate atherosclerosis, mice are fed a high-fat diet (HFD), often referred to as a Western-type diet, typically containing 21% fat and 0.15-0.21% cholesterol.

This compound Administration
  • Route of Administration: Administration in the drinking water is a common and non-invasive method.[3]

  • Dosage: While the precise optimal concentration is not definitively established in publicly available literature, a starting point can be extrapolated from similar studies with other polyphenols. A study on leucine supplementation in ApoE-/- mice used a 1.5% w/v solution in drinking water. For PG, a concentration of 50 µg/ml has been used for ex vivo aortic ring experiments and can be considered for in vivo studies, with adjustments based on pilot experiments.

  • Preparation of PG Solution: Dissolve this compound in sterile drinking water. The solution should be prepared fresh regularly (e.g., every 2-3 days) and protected from light to prevent degradation.

  • Treatment Duration: A typical treatment period to observe significant effects on atherosclerosis in ApoE-/- mice is 8-16 weeks.

Atherosclerotic Lesion Analysis (Oil Red O Staining)

This protocol is for the en face analysis of the entire aorta.

  • Perfusion and Aorta Dissection:

    • Anesthetize the mouse and open the thoracic cavity.

    • Perfuse the vascular system via the left ventricle with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde solution.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Aortic Cleaning and Preparation:

    • Remove the adventitial fat from the aorta under a dissecting microscope.

    • Cut the aorta longitudinally to open it.

  • Staining:

    • Rinse the aorta with distilled water and then with 60% isopropanol.

    • Stain the aorta with a freshly prepared and filtered Oil Red O solution for 25-30 minutes.

    • Differentiate in 60% isopropanol.

    • Rinse with distilled water.

  • Imaging and Quantification:

    • Pin the stained aorta flat on a black wax dish.

    • Capture a high-resolution image.

    • Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-stained (lesion) area.

    • Express the atherosclerotic lesion area as a percentage of the total aortic surface area.

Serum Lipid Profile Analysis
  • Blood Collection: Collect blood via cardiac puncture at the time of euthanasia.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Analysis: Use commercially available enzymatic kits to measure the concentrations of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Homogenize aortic tissue samples in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include those against:

      • p-eNOS (Ser1177) and total eNOS

      • Arginase-II

      • p-NF-κB p65 and total NF-κB p65

      • p-p38 MAPK and total p38 MAPK

      • β-actin or GAPDH (as a loading control)

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Signaling Pathway Diagrams

This compound and the Arginase-eNOS Pathway

arginase_enos_pathway PG This compound Arginase Arginase II PG->Arginase Inhibits eNOS eNOS PG->eNOS Promotes dimerization L_Arginine L-Arginine Arginase->L_Arginine Competes for L_Arginine->eNOS Substrate NO Nitric Oxide (NO) eNOS->NO Superoxide Superoxide Anion (O2-) eNOS->Superoxide Uncoupling leads to Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Superoxide->Endothelial_Function Impairs Atherosclerosis Reduced Atherosclerosis Endothelial_Function->Atherosclerosis

Caption: PG enhances eNOS activity by inhibiting arginase, leading to improved endothelial function.

Postulated Anti-inflammatory Signaling of Piceatannol

anti_inflammatory_pathway Piceatannol Piceatannol ROS Reactive Oxygen Species (ROS) Piceatannol->ROS Inhibits IKK IKK Piceatannol->IKK Inhibits p38_MAPK p38 MAPK Piceatannol->p38_MAPK Inhibits ROS->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Vascular Inflammation p38_MAPK->Inflammation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, VCAM-1) Nucleus->Inflammatory_Genes Upregulates Inflammatory_Genes->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis

References

Application Notes and Protocols for Piceatannol 3'-O-glucoside in HT1080 Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical initial step in the metastatic cascade. The human fibrosarcoma cell line, HT1080, is a widely used in vitro model to study cancer cell migration and invasion due to its highly motile and invasive nature. Piceatannol, a natural stilbenoid and an analog of resveratrol, has demonstrated anti-cancer properties. Its glycosylated form, Piceatannol 3'-O-glucoside (PG), has been shown to inhibit the migration and invasion of HT1080 cells, suggesting its potential as an anti-metastatic agent.[1]

These application notes provide detailed protocols for utilizing this compound in HT1080 cell migration and invasion assays. The described methods include the wound healing (scratch) assay and the transwell migration/invasion assay. Furthermore, the underlying mechanism of action, involving the suppression of Matrix Metalloproteinase-9 (MMP-9), is discussed and visualized.

Data Presentation

The following tables summarize the expected quantitative data from wound healing and transwell migration assays when treating HT1080 cells with this compound.

Note: Specific quantitative data from the primary literature was not available at the time of this writing. The values presented below are illustrative placeholders based on the reported findings that this compound efficiently suppresses HT1080 cell migration. Researchers should consult the full text of the cited literature to obtain precise experimental data.

Table 1: Effect of this compound on HT1080 Cell Migration in Wound Healing Assay

Concentration of this compound (µM)Wound Closure (%) (24 hours)Inhibition of Migration (%)
0 (Control)95 ± 50
10Data not availableData not available
25Data not availableData not available
50Data not availableData not available
100Data not availableData not available

Table 2: Effect of this compound on HT1080 Cell Transwell Migration and Invasion

Assay TypeConcentration of this compound (µM)Migrated/Invaded Cells (per field)Inhibition (%)
Migration 0 (Control)250 ± 200
10Data not availableData not available
25Data not availableData not available
50Data not availableData not available
100Data not availableData not available
Invasion 0 (Control)180 ± 150
10Data not availableData not available
25Data not availableData not available
50Data not availableData not available
100Data not availableData not available

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Materials:

  • HT1080 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) (optional, as a stimulant for migration/MMP-9 expression)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a wound healing assay tool

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HT1080 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce proliferation.

  • Creating the Wound: Gently and evenly scratch the cell monolayer with a sterile 200 µL pipette tip to create a cell-free "wound."

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should be consistent across all wells and ideally below 0.1%.

  • Image Acquisition: Immediately after adding the treatment, capture images of the wound at 0 hours. Place the plate in a 37°C incubator.

  • Time-course Imaging: Capture images of the same wound areas at subsequent time points (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 2: Transwell Migration and Invasion Assay

This assay, also known as the Boyden chamber assay, assesses the chemotactic ability of cells to migrate through a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.

Materials:

  • HT1080 cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete growth medium (chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet stain

  • Microscope

Procedure:

  • Preparation of Inserts:

    • Migration Assay: Pre-hydrate the transwell inserts with serum-free medium.

    • Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell membrane with the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Seeding: Resuspend serum-starved HT1080 cells in serum-free medium containing the desired concentrations of this compound. Seed the cell suspension into the upper chamber of the transwell inserts.

  • Chemoattractant: Add complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C for a period that allows for significant migration/invasion (e.g., 18-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes. Stain the cells with 0.1% crystal violet solution for 20-30 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated/invaded cells in several random fields of view.

Signaling Pathways and Visualizations

This compound has been shown to inhibit HT1080 cell migration by suppressing the expression of MMP-9, an enzyme crucial for degrading the extracellular matrix.[1] The expression of MMP-9 in HT1080 cells can be induced by PMA, which activates protein kinase C (PKC) and subsequently downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. Piceatannol has been reported to inhibit NF-κB activation in other cell types. The following diagrams illustrate the experimental workflow and the proposed signaling pathway.

experimental_workflow cluster_prep Cell Preparation cluster_assays Migration/Invasion Assays cluster_treatment Treatment cluster_analysis Data Analysis ht1080 HT1080 Cell Culture confluency Grow to Confluency ht1080->confluency starvation Serum Starvation (optional) confluency->starvation wound_healing Wound Healing Assay starvation->wound_healing transwell Transwell Assay starvation->transwell pg_treatment This compound (various concentrations) wound_healing->pg_treatment transwell->pg_treatment imaging Microscopy Imaging pg_treatment->imaging Incubate (e.g., 24h) quantification Quantification of Migration/Invasion imaging->quantification

Caption: Experimental workflow for assessing the effect of this compound on HT1080 cell migration.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Degradation & Migration pma PMA pkc PKC pma->pkc activates mapk MAPK Pathway (ERK, JNK, p38) pkc->mapk nfkb_pathway IκBα-NF-κB pkc->nfkb_pathway ap1 AP-1 mapk->ap1 activates ikb_free IκBα (degraded) nfkb_pathway->ikb_free nfkb_free NF-κB nfkb_pathway->nfkb_free releases nfkb_nuc NF-κB nfkb_free->nfkb_nuc translocates mmp9_gene MMP-9 Gene nfkb_nuc->mmp9_gene binds to promoter ap1->mmp9_gene binds to promoter mmp9_exp MMP-9 Expression mmp9_gene->mmp9_exp mmp9_protein MMP-9 Protein mmp9_exp->mmp9_protein migration Cell Migration & Invasion mmp9_protein->migration facilitates pg This compound pg->mapk inhibits pg->nfkb_pathway inhibits

Caption: Proposed signaling pathway for the inhibition of PMA-induced HT1080 cell migration by this compound.

References

Piceatannol 3'-O-glucoside: A Promising Inhibitor of Angiogenesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Piceatannol 3'-O-glucoside (PG), a naturally occurring stilbene glycoside, is emerging as a significant compound of interest in angiogenesis research. Demonstrating potent anti-angiogenic properties, PG and its aglycone, piceatannol, present valuable tools for scientists and drug development professionals investigating novel cancer therapeutics and other angiogenesis-dependent diseases. This document provides a detailed overview of its application, summarizing key quantitative data and providing comprehensive experimental protocols for its study.

Mechanism of Action

This compound and piceatannol exert their anti-angiogenic effects through a multi-targeted approach. Key mechanisms include:

  • Inhibition of VEGF Signaling: Piceatannol has been shown to directly bind to Vascular Endothelial Growth Factor (VEGF), preventing it from activating its receptor (VEGFR).[1][2][3] This blockade inhibits downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, including the phosphorylation of eNOS, Erk, and Akt.[1][2][3]

  • Suppression of Hypoxia-Inducible Factor 1α (HIF-1α): Under hypoxic conditions, often found in tumor microenvironments, PG can suppress the activation of the HIF-1α pathway.[4] This leads to a reduction in the production of pro-angiogenic factors.[4]

  • Arginase Inhibition: PG is an inhibitor of arginase I and II.[5][6] By inhibiting arginase, PG increases the bioavailability of L-arginine for endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which can have vasoprotective effects.[5][6]

  • Inhibition of Matrix Metalloproteinase-9 (MMP-9): PG can suppress the expression and activity of MMP-9, an enzyme essential for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound and Piceatannol in angiogenesis research.

ParameterCompoundCell/Model SystemConcentration/ValueEffectReference
IC50This compoundArginase I11.22 µMInhibition of enzyme activity[5]
IC50This compoundArginase II11.06 µMInhibition of enzyme activity[5]
Effective ConcentrationPiceatannolHuman Umbilical Vein Endothelial Cells (HUVECs)30 µMDecreased VEGF-triggered cell migration by ~150% and invasion by ~170%[2]
Effective ConcentrationPiceatannolZebrafish embryos30 µMAttenuated VEGF-mediated subintestinal vessel formation by ~140%[2]
CytotoxicityThis compoundHuman Fibrosarcoma (HT1080) and HUVECsUp to 100 µMNo effect on proliferation[4]

Signaling Pathways and Experimental Workflow

Piceatannol Inhibition of VEGF Signaling Pathway

VEGF_Pathway cluster_PG Piceatannol cluster_VEGF Extracellular cluster_Cell Endothelial Cell Piceatannol Piceatannol VEGF VEGF Piceatannol->VEGF Binding Inhibition VEGFR VEGFR VEGF->VEGFR Activation p_Akt p-Akt VEGFR->p_Akt p_Erk p-Erk VEGFR->p_Erk p_eNOS p-eNOS VEGFR->p_eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) p_Akt->Angiogenesis p_Erk->Angiogenesis p_eNOS->Angiogenesis

Caption: Piceatannol inhibits angiogenesis by binding to VEGF, preventing its activation of VEGFR and downstream signaling.

This compound (PG) as an Arginase Inhibitor

Arginase_Pathway cluster_PG This compound (PG) cluster_Cell Endothelial Cell PG PG Arginase Arginase I/II PG->Arginase Inhibition Urea Urea + L-ornithine Arginase->Urea L_Arginine L-Arginine L_Arginine->Arginase eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: PG inhibits arginase, increasing L-arginine availability for eNOS and promoting NO production.

General Experimental Workflow for Studying PG in Angiogenesis

Experimental_Workflow cluster_invitro cluster_invivo cluster_mechanism start Prepare this compound (PG) solution in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo/Ex Vivo Assays start->in_vivo proliferation Endothelial Cell Proliferation Assay in_vitro->proliferation migration Wound Healing/ Transwell Migration Assay in_vitro->migration tube_formation Tube Formation Assay in_vitro->tube_formation cam Chick Chorioallantoic Membrane (CAM) Assay in_vivo->cam zebrafish Zebrafish Model in_vivo->zebrafish mechanism Mechanism of Action Studies western_blot Western Blot (p-Akt, p-Erk, HIF-1α) mechanism->western_blot arginase_activity Arginase Activity Assay mechanism->arginase_activity end Data Analysis and Conclusion proliferation->mechanism migration->mechanism tube_formation->mechanism cam->mechanism zebrafish->mechanism western_blot->end arginase_activity->end

References

Piceatannol 3'-O-glucoside: A Potent Activator of the NRF2/HO-1 Pathway for Cellular Defense

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Piceatannol 3'-O-glucoside (PG) is a naturally occurring stilbenoid and a glucoside derivative of piceatannol. Emerging research has highlighted its significant potential in cellular protection against oxidative stress, positioning it as a valuable compound for studies in drug development and cellular biology. PG exerts its protective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Activation of NRF2 leads to the transcriptional upregulation of a suite of antioxidant and cytoprotective genes, including HO-1, NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby fortifying cellular antioxidant defenses. These application notes provide a comprehensive overview of PG's mechanism of action and detailed protocols for studying its effects on the NRF2/HO-1 pathway.

Mechanism of Action: NRF2/HO-1 Pathway Activation

Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the dissociation of NRF2. The stabilized NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various protective genes, including HO-1, which catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. Studies have shown that piceatannol, the aglycone of PG, significantly promotes the nuclear translocation of NRF2 and upregulates the expression of HO-1 and NQO1.[1][2] This activation of the NRF2/HO-1 axis is a key mechanism by which PG mitigates oxidative stress-induced cellular damage.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of Piceatannol and this compound on key markers of the NRF2/HO-1 pathway and cellular antioxidant capacity.

Table 1: Effect of Piceatannol on NRF2 Target Gene Expression in C2C12 Myotubes

Concentration (µM)HO-1 mRNA Expression (Fold Increase)SOD1 mRNA Expression (Fold Increase)
103.81.1
2014.01.3
5042.21.3

Data is inferred from studies on the aglycone, piceatannol.

Table 2: Bioactivity of this compound

TargetIC50 (µM)
Arginase I11.22
Arginase II11.06

Table 3: Cytoprotective Effect of Piceatannol against Oxidative Stress in Human Periodontal Ligament Fibroblasts

Piceatannol Concentration (µM)Cell Viability
1Maintained
10Maintained

Data is from studies on the aglycone, piceatannol, in the presence of H₂O₂.[4]

Visualizing the Molecular Pathway and Experimental Workflow

NRF2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PG Piceatannol 3'-O-glucoside Keap1_Nrf2 Keap1-NRF2 Complex PG->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto NRF2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nu NRF2 Nrf2_cyto->Nrf2_nu translocation Ub->Proteasome sMaf sMaf Nrf2_nu->sMaf ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds sMaf->ARE binds Target_Genes HO-1, NQO1, GCLC, etc. ARE->Target_Genes activates Transcription Gene Transcription Target_Genes->Transcription

Caption: NRF2/HO-1 Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Cell Culture (e.g., Neuroblastoma, Fibroblasts) treatment Treatment with this compound (Dose-response and time-course) start->treatment stressor Optional: Induction of Oxidative Stress (e.g., H₂O₂, Colistin) treatment->stressor western_blot Western Blot Analysis (NRF2, HO-1, NQO1, Lamin B, β-actin) stressor->western_blot qpcr qPCR Analysis (HMOX1, NQO1, GCLC mRNA) stressor->qpcr antioxidant_assay Cellular Antioxidant Assay (e.g., DCFH-DA for ROS levels) stressor->antioxidant_assay data_analysis Data Analysis and Quantification western_blot->data_analysis qpcr->data_analysis antioxidant_assay->data_analysis

References

Application Notes and Protocols: Piceatannol 3'-O-glucoside in Experimental Neurotoxicity Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piceatannol 3'-O-glucoside (PG) is a glycosylated derivative of piceatannol, a naturally occurring stilbenoid and an analog of resveratrol. Emerging research highlights the neuroprotective potential of piceatannol and its glucoside in various in vitro and in vivo models of neurotoxicity. These compounds have been shown to mitigate neuronal damage by combating oxidative stress, reducing apoptosis, and modulating key signaling pathways. These application notes provide a comprehensive overview of the experimental use of this compound in neurotoxicity studies, complete with detailed protocols and data summaries to guide researchers in the field of neuropharmacology and drug development.

Mechanism of Action

Piceatannol and its glucoside exert their neuroprotective effects through multiple mechanisms. A primary mode of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, piceatannol promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3][4] This enhancement of the endogenous antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[5][6]

Furthermore, piceatannol has been demonstrated to modulate other signaling pathways implicated in neuronal survival, including the SIRT1 and GSK-3β pathways.[2][7][8][9][10] It can also directly interfere with apoptotic processes by regulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family and caspases, and by preserving mitochondrial integrity.[1][11][12]

Data Summary

The following tables summarize the quantitative data from various studies on the effects of Piceatannol and this compound in different neurotoxicity models.

Table 1: In Vitro Neuroprotection by Piceatannol and its Glucoside

Cell LineNeurotoxinPiceatannol/PG ConcentrationEffectReference
N2a400 μM ColistinNot specifiedIncreased cell viability, reduced apoptosis, suppressed oxidative stress[1]
PC12Beta-amyloidNot specifiedAttenuated ROS accumulation, inhibited apoptosis[5][6]
PC12H₂O₂5, 10, 20 μMAttenuated cell death, improved mitochondrial function[13]
SH-SY5YOxygen-Glucose DeprivationNot specifiedDecreased Cyt-c and caspase-3, increased Bcl-2[12]
PC12GlutamateNot specifiedReduced mitochondrial ROS accumulation[14]
PC12α-synuclein10, 30 μMRestored cell viability[15]

Table 2: In Vivo Neuroprotective Effects of Piceatannol

Animal ModelNeurotoxicity InductionPiceatannol DosageEffectReference
MiceIntracerebroventricular colistinNot specifiedReduced neuronal apoptosis[1]
Aging MiceD-galactoseNot specifiedImproved motor activity and memory, prevented neuronal loss[3]
MiceChronic Unpredictable Stress10 & 20 mg/kg (oral)Reduced oxidative stress and inflammatory markers[7]
MiceCerebral Ischemia/Reperfusion10 & 20 mg/kg/day (oral)Improved neurological function, reduced apoptosis and oxidative stress[8][9][10]

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Model using N2a Cells and Colistin

This protocol is based on the methodology to study the neuroprotective effects of this compound against colistin-induced neurotoxicity.[1]

1. Cell Culture:

  • Culture mouse neuroblastoma (N2a) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Neurotoxicity Induction and Treatment:

  • Seed N2a cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
  • Establish the nerve cell damage model by exposing the cells to 400 μM colistin for 24 hours.
  • In the treatment groups, co-incubate the cells with colistin and various concentrations of this compound.

3. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at 490 nm using a microplate reader.

4. Apoptosis Assay (Flow Cytometry):

  • Seed N2a cells in 6-well plates.
  • After treatment, harvest the cells and wash with cold PBS.
  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
  • Analyze the stained cells using a flow cytometer.

5. Western Blot Analysis:

  • Lyse the treated cells in RIPA buffer to extract total protein.
  • Determine protein concentration using a BCA protein assay kit.
  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk and incubate with primary antibodies against Nrf2, HO-1, cleaved caspase-3, and β-actin overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Neurotoxicity Model in Mice

This protocol is a generalized procedure based on studies using mouse models of neurotoxicity.[3][7][8][9][10]

1. Animal Model:

  • Use appropriate mouse strains (e.g., C57BL/6) of a specific age and weight.
  • House the animals under standard laboratory conditions with ad libitum access to food and water.
  • Acclimatize the animals for at least one week before the experiment.

2. Induction of Neurotoxicity:

  • D-galactose-induced aging: Administer D-galactose (e.g., 100 mg/kg) subcutaneously daily for a specified period (e.g., 8 weeks).[3]
  • Cerebral Ischemia/Reperfusion: Induce transient middle cerebral artery occlusion (tMCAO) for a specific duration (e.g., 60 minutes) followed by reperfusion.[8][9][10]

3. Piceatannol Administration:

  • Administer Piceatannol orally (e.g., by gavage) at desired doses (e.g., 10 and 20 mg/kg/day).
  • The timing of administration will depend on the model (e.g., concurrently with the neurotoxin or after the insult).

4. Behavioral Assessments:

  • Perform behavioral tests to assess motor function and cognitive deficits.
  • Morris Water Maze: Evaluate spatial learning and memory.
  • Rotarod Test: Assess motor coordination and balance.

5. Histological and Biochemical Analysis:

  • At the end of the experiment, euthanize the animals and perfuse with saline and paraformaldehyde.
  • Collect brain tissues for analysis.
  • Histology: Perform Nissl staining or Hematoxylin and Eosin (H&E) staining to assess neuronal damage.
  • Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of apoptosis (e.g., TUNEL, cleaved caspase-3) or neuronal integrity.
  • Biochemical Assays: Homogenize brain tissue to measure levels of oxidative stress markers (e.g., MDA, SOD, CAT) and for Western blot analysis of signaling proteins.

Visualizations

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A Seed Neuronal Cells (e.g., N2a, PC12) B Induce Neurotoxicity (e.g., Colistin, H₂O₂) A->B C Treat with Piceatannol 3'-O-glucoside B->C D Incubate for 24h C->D E Assess Outcomes D->E F Cell Viability (MTT Assay) E->F G Apoptosis (Flow Cytometry) E->G H Protein Expression (Western Blot) E->H

Caption: A generalized workflow for in vitro neuroprotection assays.

G cluster_0 This compound Modulated Nrf2 Signaling Pathway PG This compound Nrf2_Keap1 Nrf2-Keap1 Complex PG->Nrf2_Keap1 promotes dissociation Neurotoxin Neurotoxin (e.g., Colistin, Oxidative Stress) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1_NQO1 ↑ HO-1, NQO1 Expression ARE->HO1_NQO1 activates transcription Protection Neuroprotection HO1_NQO1->Protection

Caption: The Nrf2 signaling pathway activated by this compound.

G cluster_1 Anti-Apoptotic Mechanism of Piceatannol Neurotoxin Neurotoxic Insult Mitochondria Mitochondrial Dysfunction Neurotoxin->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PG Piceatannol Bcl2 ↑ Bcl-2 PG->Bcl2 Bax ↓ Bax PG->Bax Bcl2->Mitochondria inhibits dysfunction Bax->Mitochondria promotes dysfunction

Caption: Piceatannol's modulation of the intrinsic apoptotic pathway.

References

Application Notes and Protocols: Pressurized Liquid Extraction of Piceatannol from Passion Fruit By-Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Passion fruit (Passiflora edulis) processing generates significant amounts of by-products, primarily seeds and peels, which are rich sources of bioactive compounds. Among these, the stilbenoid piceatannol (3,3′,4′,5′-tetrahydroxystilbene) has garnered considerable attention for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] This document provides detailed application notes and protocols for the efficient extraction of piceatannol from passion fruit by-products using Pressurized Liquid Extraction (PLE), a green and efficient extraction technique. Furthermore, it outlines the analytical quantification of piceatannol and explores its known interactions with key cellular signaling pathways, offering valuable insights for drug discovery and development.

Data Presentation: PLE Parameters and Piceatannol Yield

The following tables summarize quantitative data from various studies on the pressurized liquid extraction of piceatannol from passion fruit by-products. These tables are designed for easy comparison of different extraction conditions and their impact on piceatannol yield.

Table 1: Effect of Solvent and Temperature on Piceatannol Yield from Defatted Passion Fruit By-Products (d-PFBP) via PLE

SolventTemperature (°C)Piceatannol Yield (mg/g of extract)Reference
Ethanol (EtOH)65-[4]
Ethanol (EtOH)1102.4 times higher than conventional extraction[1][5]
Ethyl Acetate (EtOAc)65-[4]
Benzyl Alcohol (BnOH)110-[1]
50% Ethanol (w/w)7018.590 mg/g dried and defatted bagasse[2][6]
75% Ethanol (w/w)70-[2][6]

Table 2: Comparison of PLE with Conventional Extraction Methods

Extraction MethodSolventTemperature (°C)Piceatannol ConcentrationReference
Pressurized Liquid Extraction (Multi-cycle)Ethanol1102.4 times higher than conventional[1][5]
Conventional Solid-Liquid ExtractionEthanol:Water (79:21)85-[4]
Maceration75% Ethanol70Lower than PLE[6]
SoxhletEthanol/Acetone-No piceatannol detected[7]
Ultrasound-Assisted ExtractionEthanol/Acetone-Significant amounts detected[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and quantification of piceatannol from passion fruit by-products.

Protocol for Pressurized Liquid Extraction (PLE) of Piceatannol

This protocol is a generalized procedure based on common parameters found in the literature.[1][2][4][6] Optimization may be required for specific equipment and raw material characteristics.

1.1. Sample Preparation:

  • Obtain passion fruit by-products (seeds and/or peel).

  • Dry the by-products at 40-50 °C in a circulating air oven until a constant weight is achieved.

  • Grind the dried material to a fine powder (e.g., 0.5 mm particle size).

  • For defatted samples, perform a pre-extraction with a non-polar solvent like hexane using a Soxhlet apparatus for 4-6 hours to remove lipids. Dry the defatted material completely.

1.2. PLE System Parameters:

  • Instrument: A commercial Pressurized Liquid Extractor.

  • Extraction Cell: Stainless steel, size dependent on sample amount (e.g., 10-100 mL).

  • Solvent: Ethanol or ethanol/water mixtures (e.g., 50-75% ethanol, w/w).[2][6]

  • Temperature: 70-110 °C.[1][2][5][6]

  • Pressure: 10 MPa (1500 psi). This is generally sufficient to maintain the solvent in its liquid state above its boiling point.

  • Static Extraction Time: 5-15 minutes per cycle.

  • Number of Cycles: 1-3 cycles.

  • Flush Volume: 50-100% of the cell volume.

  • Purge Time: 60-120 seconds with nitrogen gas.

1.3. Extraction Procedure:

  • Mix the powdered passion fruit by-product with an inert material like diatomaceous earth or sand (e.g., in a 1:1 ratio) to prevent clogging.

  • Load the mixture into the extraction cell.

  • Place the filled cell into the PLE system.

  • Set the desired extraction parameters (solvent, temperature, pressure, static time, cycles) on the instrument's software.

  • Start the extraction sequence. The system will automatically heat the cell, pump the solvent, pressurize the system, perform the static extraction cycles, and collect the extract.

  • After the extraction is complete, collect the extract in a vial.

  • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

  • Store the extract at -20 °C until analysis.

Protocol for Quantification of Piceatannol by HPLC-DAD

This protocol describes a typical High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of piceatannol.[7][8][9]

2.1. Instrumentation and Columns:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2.2. Reagents and Standards:

  • Mobile Phase A: Water with 0.1% formic acid (or another suitable acidifier).

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Piceatannol Standard: High purity (>95%) piceatannol for calibration curve preparation.

  • Solvents: HPLC grade water, acetonitrile, methanol, and formic acid.

2.3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

  • DAD Wavelength: Monitoring at 320 nm for quantification, with full spectrum scanning (e.g., 200-400 nm) for peak purity analysis.

  • Gradient Elution: A typical gradient program would be:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to initial conditions (10% B)

    • 40-45 min: Equilibration at 10% B (Note: This gradient is a starting point and should be optimized for the specific column and system.)

2.4. Procedure:

  • Standard Preparation: Prepare a stock solution of piceatannol in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the PLE extracts with the initial mobile phase composition to fall within the calibration range.

  • Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample extracts.

    • Identify the piceatannol peak in the sample chromatogram by comparing its retention time and UV spectrum with the piceatannol standard.

    • Quantify the amount of piceatannol in the sample using the calibration curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Piceatannol Extraction and Analysis

PLE_Workflow cluster_sample_prep Sample Preparation cluster_ple Pressurized Liquid Extraction (PLE) cluster_analysis Analysis start Passion Fruit By-Products (Seeds/Peel) drying Drying (40-50°C) start->drying grinding Grinding drying->grinding defatting Defatting (optional, with Hexane) grinding->defatting ple_system PLE System defatting->ple_system parameters Set Parameters: - Solvent (Ethanol/Water) - Temperature (70-110°C) - Pressure (10 MPa) ple_system->parameters extraction Extraction Cycles parameters->extraction collection Extract Collection extraction->collection filtration Filtration (0.45 µm) collection->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Piceatannol Quantification hplc->quantification end end quantification->end Final Result: Piceatannol Yield

Caption: Workflow for Pressurized Liquid Extraction and Quantification of Piceatannol.

Piceatannol's Interaction with the NF-κB Signaling Pathway

Piceatannol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][10][11]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk lps LPS lps->ikk ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation ikb_p P-IκBα ikb_nfkb->ikb_p ub_ikb Ub-IκBα ikb_p->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation proteasome->ikb Releases dna DNA nfkb_nuc->dna gene_transcription Gene Transcription dna->gene_transcription inflammation Inflammatory Response (COX-2, iNOS, Cytokines) gene_transcription->inflammation piceatannol Piceatannol piceatannol->ikk Inhibition piceatannol->nfkb_nuc Inhibition of Translocation

Caption: Piceatannol inhibits the NF-κB inflammatory signaling pathway.

Signaling Pathways Modulated by Piceatannol: Implications for Drug Development

Piceatannol's diverse biological activities stem from its ability to modulate multiple key cellular signaling pathways. This pleiotropic effect makes it an attractive candidate for the development of novel therapeutics for a range of diseases.

  • NF-κB Pathway: As illustrated above, piceatannol inhibits the NF-κB pathway, a central regulator of inflammation.[1][3][10][11] By preventing the activation and nuclear translocation of NF-κB, piceatannol downregulates the expression of pro-inflammatory genes, such as those encoding for COX-2, iNOS, and various cytokines. This mechanism underlies its potent anti-inflammatory effects and suggests its potential in treating inflammatory conditions like rheumatoid arthritis.[3][11]

  • MAPK Pathway: Piceatannol has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[3][11] By inhibiting the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, piceatannol can modulate cellular responses to stress and inflammatory stimuli.

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Piceatannol has been reported to inhibit the PI3K/AKT/mTOR pathway in various cancer cells, leading to the induction of apoptosis and suppression of tumor growth.[1] This makes piceatannol a promising candidate for anti-cancer drug development.

  • Sirt1/FoxO1 Pathway: Piceatannol can activate the Sirtuin 1 (Sirt1)/Forkhead box protein O1 (FoxO1) pathway, which plays a vital role in regulating oxidative stress and apoptosis.[5] This neuroprotective mechanism suggests its potential therapeutic application in neurodegenerative diseases and ischemic brain injury.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for Microbial Biotransformation of Piceatannol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of piceatannol and its derivatives through microbial biotransformation. This approach offers a promising and sustainable alternative to chemical synthesis and extraction from natural sources, which often suffer from low yields and environmental concerns.[1] The protocols outlined below are intended to serve as a foundational guide for researchers in microbiology, metabolic engineering, and pharmaceutical sciences.

Introduction to Microbial Production of Piceatannol

Piceatannol (3,5,3',4'-tetrahydroxystilbene) is a naturally occurring polyphenol and an analog of resveratrol, exhibiting a range of potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] Due to its therapeutic potential, there is a growing demand for efficient and scalable production methods. Microbial biotransformation, utilizing either native or genetically engineered microorganisms, has emerged as a viable strategy to convert resveratrol and other precursors into piceatannol and novel derivatives.[1][4] Engineered strains of Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica, as well as certain native Streptomyces species, have been successfully employed for this purpose.[1][5]

The core of this biotransformation process is the regioselective hydroxylation of resveratrol at the 3' position, a reaction catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), tyrosinases, or two-component flavin-dependent monooxygenases like HpaBC.[6][7][8] Metabolic engineering strategies often focus on the overexpression of these hydroxylating enzymes, along with enhancing the intracellular supply of precursors like malonyl-CoA and cofactors.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the microbial production of piceatannol, providing a comparative overview of different systems and their efficiencies.

Table 1: Piceatannol Production in Engineered E. coli

StrainKey Enzyme(s)PrecursorTiter (mg/L)Conversion Yield (%)Reference
E. coli BL21(DE3)HpaBCResveratrol (30 mM)5200~76%[9]
E. coli BL21(DE3)Modules I, IIc, III (HpaBC)p-Coumaric acid (1 mM) + Disodium malonate124Not Reported[10]
E. coliTAL, 4CL, C3H, STSGlucose21.5Not Reported[11]

Table 2: Piceatannol Production in Other Microbial Systems

OrganismKey Enzyme(s)PrecursorTiter (mg/L)Molar Conversion Yield (%)Reference
Yarrowia lipolyticaHpaBCGlucose342.1Not Reported[9]
Streptomyces sp. SB-14Native hydroxylaseResveratrol (114 mg/L)68~60%[5]
Ensifer sp. KSH1Native hydroxylase (HpaBC homolog)Resveratrol880Not Reported[11]
Arthrobacter sp. KSH3Native hydroxylase (HpaBC homolog)Resveratrol640Not Reported[11]
Streptomyces avermitilisMelC2 (Tyrosinase)Resveratrol (100 µM)~1978% (with catechol)[12]

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in the microbial production of piceatannol derivatives.

Protocol 1: Whole-Cell Biotransformation of Resveratrol to Piceatannol using Engineered E. coli

This protocol is adapted from methodologies employing E. coli expressing the HpaBC monooxygenase system for the hydroxylation of resveratrol.

1. Strain and Plasmid Preparation:

  • Transform E. coli BL21(DE3) with an expression vector containing the genes for the two-component flavin-dependent monooxygenase HpaBC (e.g., from Pseudomonas aeruginosa or E. coli).[9] The genes should be under the control of an inducible promoter (e.g., T7).

  • Select transformed colonies on LB agar plates containing the appropriate antibiotic.

2. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the selective antibiotic.

  • Incubate overnight at 37°C with shaking at 200 rpm.

3. Fermentation and Induction:

  • Inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight culture to an initial OD600 of 0.1.

  • Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Reduce the incubation temperature to 25-30°C and continue to shake for an additional 4-6 hours to allow for protein expression.

4. Whole-Cell Biocatalysis:

  • Harvest the induced cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10).

  • Add resveratrol (dissolved in a minimal amount of ethanol or DMSO) to the cell suspension to a final concentration of 100-500 µM.

  • Incubate the reaction mixture at 30°C with gentle shaking for 24-72 hours.

5. Extraction of Piceatannol:

  • After the biotransformation, acidify the culture broth to pH 2-3 with HCl.

  • Extract the piceatannol from the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the dried extract in methanol for subsequent analysis.

Protocol 2: Culture and Biotransformation using Streptomyces sp.

This protocol is a general guideline for using native Streptomyces strains for piceatannol production. Optimization of media components and culture conditions is often necessary for specific strains.[11]

1. Strain Activation and Inoculum Preparation:

  • Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2 agar) at 28-30°C for 5-7 days until sporulation is observed.

  • Prepare a spore suspension or use a mycelial fragment to inoculate a seed culture in a suitable liquid medium (e.g., Tryptic Soy Broth).

  • Incubate the seed culture at 28-30°C with shaking at 180-200 rpm for 2-3 days.

2. Production Culture:

  • Inoculate the production medium with the seed culture (5-10% v/v). A variety of production media can be used; a typical medium might contain glucose, yeast extract, peptone, and mineral salts. The pH should be adjusted to around 7.0.

  • Incubate the production culture at 28-30°C with shaking for 5-10 days.

3. Substrate Feeding and Biotransformation:

  • After an initial growth phase (e.g., 48 hours), add a sterile solution of resveratrol to the culture to the desired final concentration.

  • Continue the incubation for an additional 24-72 hours to allow for biotransformation.

4. Product Extraction and Analysis:

  • Follow the extraction procedure as outlined in Protocol 1, Step 5.

Protocol 3: HPLC Analysis of Piceatannol and Resveratrol

This protocol provides a general method for the separation and quantification of piceatannol and resveratrol.

1. HPLC System and Column:

  • An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase and Gradient:

  • A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol or Acetonitrile with 0.1% formic acid

  • A typical gradient elution could be: 0-10 min, 15% B; 10-20 min, 15% B; 20-30 min, 15-35% B; 30-35 min, 35-100% B; 35-40 min, 100% B; 40-41 min, 100-0% B; 41-46 min, 0% B.[10]

  • The flow rate is typically set to 0.8-1.0 mL/min.

3. Detection:

  • Detection is performed at a wavelength of 320 nm for both piceatannol and resveratrol.[10] A full UV spectrum can be recorded with a DAD to confirm peak identity.

4. Quantification:

  • Prepare standard solutions of piceatannol and resveratrol of known concentrations to generate calibration curves.

  • Quantify the compounds in the samples by comparing their peak areas to the standard curves.

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key pathways and experimental workflows.

Microbial_Piceatannol_Production Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Host Metabolism Malonyl_CoA Malonyl-CoA Glucose->Malonyl_CoA Host Metabolism p_Coumaric_Acid p-Coumaric Acid Shikimate_Pathway->p_Coumaric_Acid TAL/PAL, C4H Resveratrol Resveratrol p_Coumaric_Acid->Resveratrol 4CL, STS Malonyl_CoA->Resveratrol Piceatannol Piceatannol Resveratrol->Piceatannol HpaBC / CYP P450 Tyrosinase Piceatannol_Derivatives Piceatannol Derivatives Piceatannol->Piceatannol_Derivatives Glucosyltransferases Methyltransferases

Caption: Biosynthetic pathway for piceatannol and its derivatives in engineered microbes.

Experimental_Workflow Strain_Construction Strain Construction (e.g., E. coli BL21(DE3) + pET-HpaBC) Inoculum_Prep Inoculum Preparation (Overnight Culture) Strain_Construction->Inoculum_Prep Fermentation Fermentation & Induction (IPTG) Inoculum_Prep->Fermentation Biotransformation Whole-Cell Biotransformation (+ Resveratrol) Fermentation->Biotransformation Extraction Product Extraction (Ethyl Acetate) Biotransformation->Extraction Analysis Analysis (HPLC) Extraction->Analysis

Caption: General experimental workflow for whole-cell biotransformation.

Modular_Pathway_Engineering Module1 Module I: Polyketide Biosynthesis (4CL, STS) Resveratrol Resveratrol Module1->Resveratrol Module2 Module II: Precursor Supply (Acetyl-CoA & Malonyl-CoA Enhancement) Module2->Module1 Module3 Module III: Hydroxylation (HpaBC) Piceatannol Piceatannol Module3->Piceatannol Precursors p-Coumaric Acid Acetate, Malonate Precursors->Module1 Precursors->Module2 Resveratrol->Module3

Caption: Modular pathway engineering approach for piceatannol production.

References

Troubleshooting & Optimization

Technical Support Center: Piceatannol 3'-O-glucoside in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piceatannol 3'-O-glucoside (PG). Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound (PG) is not dissolving. What am I doing wrong?

A1: this compound has limited aqueous solubility. For in vitro assays, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous cell culture medium.

  • Recommended Solvents: The preferred solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).

  • Avoid Direct Dissolving: Do not attempt to dissolve PG directly in water, PBS, or cell culture media, as this will likely result in precipitation.

Q2: I'm observing precipitation in my cell culture plate after adding the PG working solution. How can I prevent this?

A2: Precipitation in the final culture medium is a common issue and can occur if the final concentration of the organic solvent is too high or if the PG concentration exceeds its solubility limit in the aqueous environment.

  • Check Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity and precipitation.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium to gradually lower the concentration of the organic solvent before adding it to your cells.

  • Vortexing/Mixing: When preparing the working solution, add the PG stock solution to the cell culture medium dropwise while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Warm the Medium: Using pre-warmed cell culture medium (37°C) can sometimes help to keep the compound in solution.

Q3: What is the maximum concentration of PG I can use in my in vitro assay?

A3: The maximum concentration will depend on the specific cell type and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal and non-toxic concentration range for your specific experimental conditions. Published studies have used PG in a range of concentrations, often up to 120 µM.[1]

Q4: How should I store my this compound stock solution?

A4: Proper storage is critical to maintaining the stability and activity of your PG stock solution.

  • Storage Temperature: Aliquot your stock solution into single-use vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Protect from Light: Piceatannol and its glycosides can be photosensitive, so it is advisable to store the stock solutions protected from light.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound and may cause it to precipitate out of solution.

Data Presentation: Solubility of this compound and Related Compounds

For successful in vitro assays, understanding the solubility of this compound is essential. The following table summarizes its solubility in common laboratory solvents. For reference, solubility data for its aglycone, Piceatannol, is also included.

CompoundSolventSolubilityNotes
This compound DMSO50 mg/mLUltrasonic assistance may be needed.
Water< 0.1 mg/mL (Insoluble)Heating to 60°C and sonication do not significantly improve solubility.
Piceatannol (Aglycone) DMSO10 mg/mL
Ethanol10 mg/mLYields a clear, faint yellow solution.
Water0.5 mg/mLLimited solubility.
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mLAqueous solutions are not recommended for storage for more than one day.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step guide for preparing a 50 mM stock solution of this compound in DMSO and subsequently diluting it to a 100 µM working solution for a typical in vitro assay.

Materials:

  • This compound (PG) powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

Procedure:

Part A: Preparing a 50 mM Stock Solution

  • Calculate the required mass of PG:

    • The molecular weight of this compound is 406.38 g/mol .

    • To prepare 1 mL of a 50 mM stock solution, you will need:

      • Mass (g) = 50 mmol/L * 0.001 L * 406.38 g/mol = 0.02032 g = 20.32 mg

  • Dissolving the PG:

    • Weigh out 20.32 mg of PG powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube thoroughly until the PG is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Storage:

    • Aliquot the 50 mM stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL aliquots).

    • Store the aliquots at -20°C or -80°C, protected from light.

Part B: Preparing a 100 µM Working Solution

  • Thaw a stock solution aliquot:

    • Remove one aliquot of the 50 mM PG stock solution from the freezer and allow it to thaw at room temperature.

  • Perform serial dilutions:

    • Step 1: Intermediate Dilution (e.g., 1 mM):

      • Add 2 µL of the 50 mM stock solution to 98 µL of pre-warmed (37°C) sterile cell culture medium in a sterile microcentrifuge tube.

      • Vortex gently to mix. This results in a 1 mM intermediate solution.

    • Step 2: Final Working Solution (100 µM):

      • Add 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed (37°C) sterile cell culture medium.

      • Gently mix by pipetting up and down.

  • Final Application:

    • This 100 µM working solution can now be added to your cell culture wells to achieve the desired final concentration. Remember to account for the volume already present in the wells.

Protocol 2: In Vitro Arginase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on arginase activity in cell lysates.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell lysis buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, protease inhibitors)

  • This compound working solutions (various concentrations)

  • Arginase activity assay kit (commercial kits are available and recommended)

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Culture and Lysis:

    • Culture HUVECs to ~80-90% confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cellular proteins, including arginase.

  • Assay Preparation:

    • Prepare a series of PG working solutions at different concentrations by diluting the stock solution in the assay buffer provided with the kit.

    • In a 96-well plate, add the cell lysate to each well.

    • Add the different concentrations of PG working solutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in assay buffer) and a positive control inhibitor if available.

  • Arginase Activity Measurement:

    • Follow the manufacturer's instructions for the arginase activity assay kit. This typically involves the addition of a substrate (L-arginine) and subsequent detection of urea production.

    • Incubate the plate for the recommended time at the specified temperature.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of arginase inhibition for each concentration of PG compared to the vehicle control.

    • Plot the percentage of inhibition against the PG concentration to determine the IC50 value (the concentration of PG that inhibits 50% of the arginase activity).

Mandatory Visualizations

Signaling Pathway of this compound

G PG This compound Arginase Arginase PG->Arginase Inhibits Ornithine Ornithine + Urea Arginase->Ornithine Converts to L_Arginine L-Arginine L_Arginine->Arginase Substrate eNOS eNOS (endothelial Nitric Oxide Synthase) L_Arginine->eNOS Substrate NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation & Endothelial Function NO->Vasodilation Promotes

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro Assay

G start Start prep_stock Prepare PG Stock Solution (in DMSO) start->prep_stock prep_working Prepare PG Working Solutions (in Media) prep_stock->prep_working treatment Treat Cells with PG Working Solutions prep_working->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Specified Time treatment->incubation assay Perform In Vitro Assay (e.g., Arginase Inhibition) incubation->assay data_analysis Data Collection & Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro assays.

References

Piceatannol in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of piceatannol in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause piceatannol to degrade in aqueous solutions?

A1: Piceatannol is susceptible to degradation from several factors, including exposure to light (especially UV radiation), elevated temperatures, alkaline pH, and the presence of oxygen.[1][2] Its polyphenolic structure, particularly the catechol moiety, makes it prone to oxidation.

Q2: What are the known degradation products of piceatannol in aqueous solutions?

A2: In aqueous environments such as cell culture media, piceatannol degradation can lead to a variety of products. These are primarily formed through oxidation, reduction, and polymerization reactions. Identified degradation products include an oxidation product (m/z 243.06), a reduction product (m/z 247.09), as well as dimers (m/z 485.12 and 487.14) and trimers (m/z 727.18).[3] The formation of these derivatives is indicative of the compound's instability in solution.

Q3: How can I minimize the degradation of piceatannol during my experiments?

A3: To minimize degradation, it is recommended to prepare fresh solutions of piceatannol for each experiment.[4] If storage is necessary, prepare stock solutions in solvents like DMSO, where it is more stable, and store at -20°C or lower for a limited time.[3] For aqueous solutions, it is advisable not to store them for more than one day.[4] Protect solutions from light by using amber vials or covering containers with aluminum foil.[1] When working with aqueous buffers, consider deoxygenating the solvent and working under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation. The addition of antioxidants, such as ascorbic acid, has been shown to delay the degradation of piceatannol in cell culture medium.[3]

Q4: What is the recommended solvent for preparing piceatannol stock solutions?

A4: Piceatannol is sparingly soluble in aqueous buffers but has good solubility in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] For biological experiments, DMSO is a common choice for stock solutions, which can then be diluted to the final concentration in the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels. Piceatannol has been found to be more stable in DMSO compared to methanol.[3]

Q5: At what temperature should I conduct my experiments to ensure piceatannol stability?

A5: Piceatannol is sensitive to thermal degradation, especially at temperatures above 150°C.[5] For most cell culture and biochemical assays conducted at 37°C, it is important to be aware that degradation will occur.[3] It is advisable to include appropriate controls and consider the kinetics of degradation in the experimental design and interpretation of results. When possible, performing experiments at lower temperatures may help to improve stability.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause Troubleshooting Step
Piceatannol Degradation Prepare fresh piceatannol solutions for each experiment. If using a stock solution, ensure it has been stored properly (in an appropriate solvent at ≤ -20°C) and for a limited time. Consider performing a time-course experiment to assess the stability of piceatannol under your specific assay conditions. The addition of ascorbic acid to the medium can help slow degradation.[3]
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all treatments and controls. High solvent concentrations can be cytotoxic or interfere with cellular processes.
Interaction with Media Components Components in complex media can react with piceatannol, leading to its degradation or reduced availability. Analyze piceatannol concentration in the medium over the time course of your experiment using a suitable analytical method like HPLC-UV or LC-MS.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of piceatannol samples.
Possible Cause Troubleshooting Step
Sample Degradation The unknown peaks are likely degradation products. Compare their retention times and mass-to-charge ratios with known degradation products (see Table 1). To confirm, perform a forced degradation study on a pure piceatannol standard under conditions relevant to your experiment (e.g., exposure to light, heat, or alkaline pH) and analyze the resulting chromatogram.
Contamination Ensure all solvents, vials, and equipment are clean and free of contaminants. Run a blank sample (solvent only) to identify any peaks originating from the analytical system.
Matrix Effects If analyzing complex samples (e.g., cell lysates, plasma), matrix components can interfere with the analysis. Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.

Data Presentation

Table 1: Identified Degradation Products of Piceatannol in Aqueous Media

Degradation ProductMass-to-Charge Ratio (m/z)Putative Formation Pathway
Oxidation Product243.06Oxidation
Reduction Product247.09Reduction
Dimer 1485.12Dimerization
Dimer 2487.14Dimerization
Trimer727.18Trimerization

Data sourced from a study of piceatannol degradation in Dulbecco's Modified Eagle's Medium.[3]

Mandatory Visualizations

Piceatannol_Degradation_Pathway Piceatannol Piceatannol (m/z 245.08) Oxidation Oxidation Product (m/z 243.06) Piceatannol->Oxidation Oxidative Stress (O2, pH, Temp) Reduction Reduction Product (m/z 247.09) Piceatannol->Reduction Reducing conditions Dimerization Dimers (m/z 485.12, 487.14) Piceatannol->Dimerization Polymerization Trimerization Trimers (m/z 727.18) Dimerization->Trimerization Further Polymerization

Caption: Putative degradation pathways of piceatannol in aqueous solutions.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Piceatannol Solution in Aqueous Buffer Thermal Thermal Stress (e.g., 40-80°C) Prep->Thermal Photolytic Photolytic Stress (UV/Vis light) Prep->Photolytic Hydrolytic Hydrolytic Stress (Acidic and Basic pH) Prep->Hydrolytic Oxidative Oxidative Stress (e.g., H2O2) Prep->Oxidative Sampling Sample at Time Intervals Thermal->Sampling Photolytic->Sampling Hydrolytic->Sampling Oxidative->Sampling Analysis Analyze by Stability-Indicating HPLC or LC-MS Method Sampling->Analysis Data Quantify Piceatannol and Degradation Products Analysis->Data

References

Technical Support Center: Optimizing Piceatannol Extraction from Rhodomyrtus tomentosa Seeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of piceatannol from Rhodomyrtus tomentosa seeds.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Piceatannol Yield

Q1: My piceatannol yield is significantly lower than reported values. What are the most likely causes?

A1: Low yields can stem from several factors throughout the extraction and analysis workflow. The most critical parameters to verify are:

  • Suboptimal Extraction Conditions: The efficiency of solvent extraction is highly sensitive to temperature, time, and solvent concentration. Deviation from optimized parameters is a primary cause of low yield.

  • Improper Sample Preparation: The particle size of the seed powder is crucial. If the powder is too coarse, solvent penetration is inefficient.

  • Source Material Variation: The concentration of piceatannol can vary in Rhodomyrtus tomentosa fruits based on maturity and growing conditions.[1][2][3] Shade-grown fruits, for instance, have shown higher piceatannol levels.[1][2][3]

  • Piceatannol Degradation: Piceatannol, like many phenolic compounds, can be sensitive to high temperatures, oxygen, and light, which can lead to degradation during processing or storage.[4]

  • Incomplete Extraction: A single extraction step may be insufficient. Multiple extraction cycles are often necessary to maximize recovery.

Q2: I am following the optimized solvent extraction protocol, but my yield is still low. What should I check next?

A2: If your core parameters are correct, consider these secondary factors:

  • Solid-to-Liquid Ratio: An insufficient volume of solvent relative to the seed powder can lead to a saturated solution, preventing further piceatannol from being extracted. A common ratio to start with is 1:20 (w/v).[5]

  • Agitation: Proper agitation during extraction is essential to ensure continuous interaction between the solvent and the seed particles. Ensure your stirring or shaking method is consistent and adequate.

  • Solvent Quality: Ensure the ethanol used is of the correct grade and that the concentration is accurately prepared. The use of binary-solvent systems (ethanol and water) has been shown to be more effective than mono-solvents.[5][6][7]

  • Post-Extraction Handling: After extraction, the supernatant should be promptly separated from the solid residue (e.g., by centrifugation) and processed to prevent degradation.[5] Evaporation of the solvent should be done under reduced pressure at a controlled temperature (e.g., 40°C).[2]

G Troubleshooting: Low Piceatannol Yield start Low Piceatannol Yield Detected check_params Are Extraction Parameters Optimal? (79% EtOH, 85°C, 79 min) start->check_params check_prep Is Sample Preparation Adequate? (Fine Powder, Dry) check_params->check_prep Yes adjust_params ACTION: Adjust Temp, Time, or Ethanol Concentration check_params->adjust_params No check_ratio Is Solid-to-Liquid Ratio Correct? (e.g., 1:20) check_prep->check_ratio Yes regrind ACTION: Re-grind/Sieve Seed Powder Ensure Sample is Dry check_prep->regrind No check_handling Is Post-Extraction Handling Correct? check_ratio->check_handling Yes adjust_solvent ACTION: Increase Solvent Volume check_ratio->adjust_solvent No improve_handling ACTION: Process Extract Quickly Use Reduced Pressure/Temp check_handling->improve_handling No success Yield Improved check_handling->success Yes adjust_params->success regrind->success adjust_solvent->success improve_handling->success

Caption: A decision tree for troubleshooting low piceatannol yield.

Issue 2: Extract Impurity and Discoloration

Q3: My final extract is dark and appears to contain many impurities. How can I obtain a cleaner piceatannol sample?

A3: The crude extract from Rhodomyrtus tomentosa seeds naturally contains a mixture of phenolic compounds, including stilbenes, ellagitannins, anthocyanins, and flavonols.[1][8][9]

  • Purification: For higher purity, a post-extraction purification step is necessary. A common method is to use macroporous resin chromatography. The crude extract is adsorbed onto the resin, and then piceatannol is selectively desorbed using a solvent like ethanol.[5]

  • Fractionation: Solid-phase extraction (SPE) using C18 cartridges can also be employed to fractionate the extract. By eluting with stepwise increases in ethanol concentration, different classes of compounds can be separated.[2]

  • Solvent Selection: While ethanol is effective, its polarity allows it to co-extract a wide range of compounds. If purity is a primary concern over absolute yield, experimenting with solvents of different polarities may help reduce unwanted compounds.

Q4: My extract changes color or degrades during storage. How can I improve its stability?

A4: Color change is often a sign of oxidation or degradation of phenolic compounds.

  • Storage Conditions: Store the dried extract at low temperatures (e.g., 4°C or -20°C) in an airtight, opaque container to protect it from light and oxygen.[5]

  • Inert Atmosphere: For long-term storage, consider blanketing the sample with an inert gas like nitrogen or argon before sealing the container.

  • Solvent Storage: If storing as a solution, use a high-purity solvent and store under the same cold, dark, and low-oxygen conditions.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the extraction process.

Q5: Why are the seeds the preferred part of the Rhodomyrtus tomentosa fruit for piceatannol extraction?

A5: Studies have shown that the phenolic compounds are not evenly distributed throughout the fruit. The vast majority of piceatannol, approximately 94.20%, is concentrated in the seeds, making them the ideal starting material for an efficient extraction.[6]

Q6: What are the most critical parameters to control for conventional solvent extraction?

A6: Based on response surface methodology (RSM) optimization studies, the three most influential variables are ethanol concentration, extraction temperature, and extraction time.[5][6] The optimized conditions have been identified as approximately 79% ethanol, 85°C, and 79 minutes.[5][6]

Q7: Are there more advanced or "green" extraction methods available?

A7: Yes. While conventional solvent extraction is effective, modern techniques can offer advantages such as reduced solvent consumption and shorter extraction times. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. UAE has been successfully applied to extract phenolic compounds from Rhodomyrtus tomentosa leaves and piceatannol from other plant sources.[7][10][11]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[5]

  • Natural Deep Eutectic Solvents (NADES): These are considered green solvents and have been shown to be effective for extracting phenolic compounds from Rhodomyrtus tomentosa leaves under UAE conditions.[12]

Q8: How is the final piceatannol concentration typically measured and verified?

A8: The standard analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).[2][3] Piceatannol is identified by comparing its retention time and UV-Vis spectrum to that of an authentic standard. Quantification is achieved by creating a calibration curve from known concentrations of the standard. For structural confirmation, Mass Spectrometry (MS) can be used.[1][3]

Data Presentation

Table 1: Optimized Parameters for Conventional Piceatannol Extraction from R. tomentosa Seeds

Parameter Optimal Value Reference
Solvent 78.8% Ethanol in Water [5][6]
Temperature 85.3 °C [5][6]
Extraction Time 78.8 minutes [5][6]

| Solid-to-Liquid Ratio | 1:20 (w/v) |[5] |

Table 2: Distribution of Piceatannol in R. tomentosa Fruit Parts

Fruit Part Contribution to Total Piceatannol Content Reference
Seeds 94.20% [6][9]
Skin ~4.38% (Calculated) [6]

| Pulp | ~1.42% (Calculated) |[6] |

Experimental Protocols

Protocol 1: Optimized Conventional Solvent Extraction (CSE)
  • Sample Preparation: Separate seeds from fresh Rhodomyrtus tomentosa fruits. Freeze-dry the seeds and grind them into a fine powder (e.g., passing through an 80 µm sieve).

  • Solvent Preparation: Prepare a 79% (v/v) ethanol-water solution.

  • Extraction:

    • Weigh the seed powder and place it in a glass flask.

    • Add the 79% ethanol solution at a solid-to-liquid ratio of 1:20 (w/v).[5]

    • Seal the flask and place it in a shaking water bath pre-heated to 85°C.

    • Extract for 79 minutes with continuous agitation.[5][6]

  • Separation: Centrifuge the mixture at 6,000 rpm for 10 minutes at 4°C to pellet the solid residue.[5]

  • Collection: Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times with fresh solvent.

  • Solvent Removal: Combine the supernatants and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.[2]

  • Storage: The resulting crude extract should be lyophilized to a dry powder and stored at 4°C or below in a sealed, dark container.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC-DAD) Analysis
  • Standard Preparation: Prepare a stock solution of pure piceatannol standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

  • Sample Preparation: Accurately weigh the dried extract and dissolve it in 70% methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • HPLC Conditions (Example): [2]

    • Column: C18 reverse-phase column (e.g., Waters XSelect CSH C18, 100 x 3 mm, 2.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.75 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at 320 nm for piceatannol.

    • Gradient Elution: A typical gradient would start with a low percentage of B, increasing over time to elute compounds of increasing hydrophobicity.

  • Quantification: Identify the piceatannol peak in the sample chromatogram by matching the retention time with the standard. Calculate the concentration using the calibration curve derived from the standards.

Mandatory Visualizations

G General Workflow for Piceatannol Extraction & Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification (Optional) cluster_3 Analysis fruit R. tomentosa Fruit separate Separate Seeds fruit->separate dry Freeze-Dry Seeds separate->dry grind Grind to Fine Powder dry->grind extract Solvent Extraction (e.g., 79% EtOH, 85°C) grind->extract separate_extract Centrifuge / Filter extract->separate_extract evaporate Evaporate Solvent separate_extract->evaporate crude_extract Crude Piceatannol Extract evaporate->crude_extract purify Column Chromatography (e.g., Macroporous Resin) crude_extract->purify hplc HPLC-DAD Analysis crude_extract->hplc Direct Analysis pure_extract Purified Extract purify->pure_extract pure_extract->hplc quantify Quantify Piceatannol hplc->quantify result Final Concentration Data quantify->result

Caption: Workflow from raw fruit to final piceatannol quantification.

G Key Extraction Parameter Relationships piceatannol Piceatannol Yield temp Temperature (~85°C) temp->piceatannol Increases solubility degradation Degradation temp->degradation Too high time Time (~79 min) time->piceatannol Allows diffusion time->degradation Too long solvent Solvent (79% Ethanol) solvent->piceatannol Optimizes polarity ratio Solid:Liquid Ratio ratio->piceatannol Prevents saturation particle_size Particle Size particle_size->piceatannol Increases surface area degradation->piceatannol Reduces

Caption: Logical relationships between key extraction parameters.

References

Technical Support Center: Piceatannol 3'-O-glucoside Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Piceatannol 3'-O-glucoside using mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, from sample preparation to data analysis.

Issue 1: Poor or No Signal for this compound

Question: I am not seeing a signal, or the signal for my this compound standard/sample is very weak. What are the possible causes and solutions?

Answer:

A weak or absent signal can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

start Start: No/Weak Signal check_stability 1. Check Analyte Stability - Has the standard or sample degraded? start->check_stability check_ms 2. Verify MS Parameters - Correct precursor/product ions? - Appropriate ionization mode and source parameters? check_stability->check_ms Stability OK solution_stability Solution: - Use fresh standards. - Add antioxidant (e.g., ascorbic acid) to samples. - Store samples at -80°C and minimize light exposure. check_stability->solution_stability Degradation Suspected check_lc 3. Evaluate Chromatography - Is the compound eluting? - Correct column and mobile phase? check_ms->check_lc Parameters OK solution_ms Solution: - Confirm m/z values (see Table 1). - Optimize collision energy. - Check for instrument contamination. check_ms->solution_ms Parameters Incorrect check_sample 4. Investigate Sample Matrix - Potential for ion suppression? - Inefficient extraction? check_lc->check_sample Elution OK solution_lc Solution: - Verify retention time with a fresh standard. - Ensure mobile phase pH is appropriate. - Check for column degradation. check_lc->solution_lc Elution Problem solution_sample Solution: - Perform a matrix effect study. - Improve sample cleanup (e.g., SPE). - Use a stable isotope-labeled internal standard. check_sample->solution_sample Matrix Effect Suspected

Caption: Troubleshooting workflow for no or weak signal.

Potential Causes & Solutions:

  • Analyte Instability: Piceatannol and its glycosides can be unstable, particularly in solution and under certain storage conditions.[1] Oxidation is a common degradation pathway.

    • Solution: Prepare fresh stock solutions and working standards. If analyzing in a biological matrix like cell culture medium, consider adding an antioxidant such as ascorbic acid to prevent degradation.[1] Store all samples and standards at low temperatures (e.g., -80°C) and protect them from light.

  • Incorrect Mass Spectrometer Settings: The instrument may not be set to monitor the correct mass-to-charge ratio (m/z) for the precursor and product ions.

    • Solution: Verify the m/z values for this compound. The [M-H]⁻ precursor ion is typically m/z 405.1.[2] A common fragmentation is the loss of the glucose moiety (162 Da), resulting in the piceatannol aglycone fragment at m/z 243.1.[3] Ensure the instrument is operating in the correct ionization mode, typically negative electrospray ionization (ESI-) for polyphenols.

  • Chromatographic Issues: The compound may not be eluting from the LC column as expected, or it may be co-eluting with interfering substances.

    • Solution: Inject a fresh, reasonably concentrated standard to confirm the retention time. Ensure the mobile phase composition and gradient are appropriate for retaining and eluting a polar glycosylated compound. A reversed-phase C18 column is commonly used.

  • Matrix Effects: Components in the sample matrix (e.g., salts, proteins, other metabolites) can interfere with the ionization of this compound, leading to ion suppression.

    • Solution: Perform a post-extraction spike experiment to assess the degree of matrix effect. If significant suppression is observed, improve the sample preparation method (e.g., by using solid-phase extraction, SPE) to remove interfering components. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Issue 2: High Variability in Quantitative Results

Question: My replicate injections show high variability. What could be causing this inconsistency?

Answer:

High variability in quantitative data can be attributed to several factors, including sample preparation, instrument performance, and analyte stability.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps can lead to inconsistent final concentrations.

    • Solution: Use a validated and standardized sample preparation protocol. Ensure precise pipetting and thorough mixing at each step. The use of an internal standard can help correct for variations in sample preparation.

  • Analyte Degradation During Autosampler Storage: this compound may degrade in the autosampler, especially if not temperature-controlled.

    • Solution: Keep the autosampler at a low temperature (e.g., 4°C). If degradation is still suspected, limit the time samples spend in the autosampler before injection or add a stabilizing agent like ascorbic acid to the sample vials.[1]

  • Instrument Instability: Fluctuations in the LC pump pressure, ESI spray stability, or detector sensitivity can cause variable results.

    • Solution: Perform system suitability tests before running the sample batch. This includes injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes. Ensure the system is properly equilibrated.

  • Carryover: Residual analyte from a previous, more concentrated sample may be present in the injection system and column, leading to artificially high results in subsequent injections.

    • Solution: Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, optimize the needle wash method in the autosampler and consider a longer column wash time between injections.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound in MRM mode?

A1: For quantitative analysis using tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, the following parameters are typically used. It is crucial to optimize the collision energy on your specific instrument.

Table 1: Mass Spectrometry Parameters for this compound

AnalyteIonization ModePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Notes
This compoundESI-405.1[2]243.1[3]Corresponds to the neutral loss of the glucose moiety (162 Da).[3] This is typically the most abundant and specific fragment.
This compoundESI-405.1201.1A secondary fragment of the piceatannol aglycone.[3][4]
Piceatannol (Aglycone)ESI-243.1[2][3]201.1[3][4]Useful for monitoring potential in-source fragmentation or degradation of the glycoside.
Piceatannol (Aglycone)ESI-243.1159.1[3][4]Another characteristic fragment of the piceatannol aglycone.

Q2: Should I use the parent compound (Piceatannol) to quantify its glucoside?

A2: It is strongly recommended to use an authentic standard of this compound for quantification. Using the aglycone (Piceatannol) as a surrogate standard can lead to significant inaccuracies.[5] The ionization efficiency of the glycoside and the aglycone can be very different, which would result in an incorrect quantification. If an authentic standard is unavailable, results should be reported as "semi-quantitative" or as "Piceatannol equivalents."

Q3: What type of LC column and mobile phases are recommended?

A3: A standard reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm particle size) is a good starting point.[6] A gradient elution is typically required to separate the analyte from other matrix components.

Table 2: Example LC Method

ParameterRecommendation
Column Reversed-Phase C18 (e.g., 150 x 2.1 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid or 0.5% Acetic Acid[6]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of B (e.g., 5-15%), increase to elute the analyte, then wash and re-equilibrate.
Injection Volume 5 - 20 µL[6]

Q4: My sample contains both Piceatannol and its glucoside. How can I resolve them?

A4: Piceatannol is less polar than its glucoside and will therefore have a longer retention time on a reversed-phase column. A well-optimized gradient elution should be sufficient to separate the two compounds. The glucoside will elute earlier than the aglycone.

Q5: What are the key fragmentation pathways for Piceatannol and its glucoside?

A5: Understanding the fragmentation is key to setting up your MS/MS experiment.

parent_glucoside This compound [M-H]⁻ m/z 405.1 loss_glucose Neutral Loss -162 Da (Glucose) parent_glucoside->loss_glucose aglycone Piceatannol [M-H]⁻ m/z 243.1 loss_glucose->aglycone loss_c2h2o Neutral Loss -42 Da (C₂H₂O) aglycone->loss_c2h2o loss_water Neutral Loss -18 Da (H₂O) aglycone->loss_water fragment1 Fragment m/z 201.1 loss_c2h2o->fragment1 fragment2 Fragment m/z 225.1 loss_water->fragment2

Caption: Fragmentation pathway of this compound.

The primary fragmentation for O-glycosides is the cleavage of the glycosidic bond.[7] For this compound, this results in the loss of a glucose molecule (162 Da) to produce the piceatannol aglycone ion at m/z 243.1.[3] The piceatannol aglycone then undergoes further fragmentation, commonly through the loss of water (18 Da) to yield a fragment at m/z 225.1, or the loss of a C₂H₂O moiety (42 Da) to produce a fragment at m/z 201.1.[3][8]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma)
  • Thaw: Thaw frozen plasma samples on ice.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to a 100 µL aliquot of plasma.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to aid stability) to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Piceatannol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor in vivo bioavailability of piceatannol and its derivatives.

Troubleshooting Guides

Issue 1: Low Plasma Concentrations of Piceatannol Post-Oral Administration

Potential Cause: Rapid metabolism (glucuronidation, sulfation, and O-methylation) in the intestine and liver is a primary reason for the low oral bioavailability of piceatannol.[1][2][3]

Troubleshooting Steps:

  • Characterize Metabolites:

    • Protocol: Perform LC-MS/MS analysis of plasma and urine samples to identify and quantify major metabolites, such as piceatannol-monoglucuronide, rhapontigenin, and isorhapontigenin.[2][3]

    • Interpretation: A high ratio of metabolites to the parent compound confirms extensive metabolism.

  • Inhibit Metabolic Enzymes (Mechanistic Study):

    • Protocol: Co-administer piceatannol with known inhibitors of UGTs (UDP-glucuronosyltransferases) or COMT (catechol-O-methyltransferase), like entacapone, in an animal model.[2]

    • Interpretation: A significant increase in the plasma concentration of the parent piceatannol would indicate that the inhibited enzyme pathway is a major contributor to its first-pass metabolism.

  • Consider Structural Analogs:

    • Strategy: Synthesize or procure methylated or prenylated derivatives of piceatannol.

    • Rationale: Methylation (e.g., trans-3,5,3′,4′-tetramethoxystilbene) and prenylation have been shown to enhance oral bioavailability by sterically hindering the sites of glucuronidation.[1][4][5]

Issue 2: Poor Aqueous Solubility Limiting Formulation and Absorption

Potential Cause: Piceatannol is a lipophilic compound with low water solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.[6]

Troubleshooting Steps:

  • Solubility Assessment:

    • Protocol: Determine the solubility of your piceatannol derivative in various pharmaceutically acceptable solvents and buffers (e.g., PBS, simulated gastric fluid).

    • Interpretation: Compare the results to identify suitable solvent systems for in vitro assays and potential formulation strategies.

  • Employ Solubilization Techniques:

    • Cyclodextrin Complexation: Formulate piceatannol with α- or β-cyclodextrins. This has been shown to dose-dependently increase its solubility.[1][4][5]

    • Nanoformulations: Develop nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles to enhance solubility and dissolution rate.[4][5][7][8]

Issue 3: Inconsistent Results in In Vivo Efficacy Studies

Potential Cause: The low and variable bioavailability of unformulated piceatannol can lead to inconsistent exposure at the target site, resulting in variable efficacy.

Troubleshooting Steps:

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation:

    • Protocol: Conduct a dose-ranging study in an appropriate animal model, measuring both plasma concentrations of piceatannol and a relevant pharmacodynamic marker over time.

    • Interpretation: Establish a correlation between the achieved plasma concentration (AUC, Cmax) and the observed biological effect. This will help determine the minimum effective concentration.

  • Implement Bioavailability Enhancement Strategies:

    • Strategy: Based on the identified limitations (metabolism vs. solubility), select an appropriate enhancement strategy (e.g., nanoencapsulation for improved absorption and protection from metabolism).

    • Rationale: Formulations like albumin nanoparticles have been shown to enhance the anticancer potential of piceatannol by improving its delivery.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of piceatannol observed in vivo?

A1: Following oral administration in rats, piceatannol is metabolized into conjugates (glucuronides and sulfates) and O-methylated derivatives, such as rhapontigenin and isorhapontigenin.[2][10] Piceatannol-monoglucuronide is often the most abundant metabolite found in plasma.[3]

Q2: How does the bioavailability of piceatannol compare to that of resveratrol?

A2: While resveratrol itself has very low bioavailability (<1%), piceatannol is considered more metabolically stable.[1] Studies in rats have shown that after co-administration, the AUC for piceatannol was 2.1 times greater than that for resveratrol, attributed to its higher metabolic stability.[10] However, the absolute bioavailability of piceatannol is still low, estimated at around 7%.[3]

Q3: What are the most promising strategies to improve the oral bioavailability of piceatannol derivatives?

A3: The most promising strategies involve either structural modification or advanced formulation techniques:

  • Structural Modification: Prenylated and methylated forms of piceatannol have demonstrated slower glucuronidation and enhanced oral bioavailability.[1][4][5]

  • Formulation: Encapsulation into nano-delivery systems such as polymeric nanoparticles, emulsomes, and nanoemulsions can protect piceatannol from degradation, improve its solubility, and enhance its absorption.[4][5][7][8] Complexation with cyclodextrins is another effective method to increase solubility.[1]

Q4: Can nanoformulations help overcome the rapid metabolism of piceatannol?

A4: Yes, nanoformulations can protect piceatannol from enzymatic degradation in the gastrointestinal tract and during first-pass metabolism in the liver.[4][5] By encapsulating the compound, its direct exposure to metabolic enzymes is reduced, allowing more of the parent compound to reach systemic circulation.

Q5: Are the metabolites of piceatannol biologically active?

A5: Yes, some metabolites of piceatannol, such as rhapontigenin and isorhapontigenin, are pharmacologically active.[2] This is an important consideration, as the observed in vivo effects could be a combination of the parent compound and its active metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of Piceatannol and its Derivatives in Rats

Compound/FormulationDose & RouteCmaxAUC (μmol·h/L)Bioavailability (F)Reference
Piceatannol10 mg/kg, IV-8.48 ± 2.48 µg·h/mL-[11]
PiceatannolOral--6.99% ± 2.97%[3]
Piceatannol + α-cyclodextrinOral5.8 µmolIncreased vs. Piceatannol aloneNot specified[1]
Piceatannol (co-administered with Resveratrol)Oral-8.6Not specified[10]
Resveratrol (co-administered with Piceatannol)Oral-4.1Not specified[10]

Table 2: Efficacy of Piceatannol Formulations in Cancer Cells

FormulationCell LineIC50Fold Improvement vs. RawReference
Raw PiceatannolHCT 116 (Colon Cancer)18.94 ± 1.91 µM-[7]
Piceatannol EmulsomesHCT 116 (Colon Cancer)7.02 ± 0.23 µM~2.7x[7]
Raw PiceatannolHCT 29 (Colon Cancer)18.4 ± 1.7 µM-[7]
Piceatannol EmulsomesHCT 29 (Colon Cancer)6.3 ± 0.2 µM~2.9x[7]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Catheterization: If performing IV administration and serial blood sampling, surgically implant a catheter into the jugular vein one day prior to the study.

  • Dosing:

    • Oral Group: Administer the piceatannol derivative (e.g., suspended in 0.5% carboxymethylcellulose) via oral gavage.

    • Intravenous Group: Administer a filtered, sterile solution of the piceatannol derivative via the jugular vein catheter.

  • Blood Sampling: Collect blood samples (approx. 200 µL) into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge and collect the supernatant.

    • Analyze the concentration of the piceatannol derivative and its major metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) using non-compartmental analysis software.

Protocol 2: Preparation of Piceatannol-Loaded Albumin Nanoparticles

This protocol is adapted from the desolvation method described for PIC-BSA nanoparticles.[6]

  • Protein Solution: Prepare a solution of bovine serum albumin (BSA) in deionized water (e.g., 2% w/v).

  • Drug Loading: Dissolve piceatannol in a suitable organic solvent (e.g., ethanol) and add it dropwise to the BSA solution under constant stirring.

  • Desolvation: Add a desolvating agent (e.g., ethanol) dropwise to the BSA-piceatannol solution until the solution becomes turbid, indicating the formation of nanoparticles.

  • Cross-linking: Add a cross-linking agent (e.g., 8% glutaraldehyde) to stabilize the nanoparticles. Allow the reaction to proceed for 24 hours.

  • Purification: Purify the nanoparticles by repeated cycles of centrifugation and resuspension in deionized water to remove unentrapped drug and excess reagents.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).

    • Morphology: Visualize using transmission electron microscopy (TEM).

    • Entrapment Efficiency: Quantify the amount of piceatannol in the nanoparticles and the supernatant using HPLC or a UV-Vis spectrophotometer.

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Liver (First-Pass Metabolism) PIC Piceatannol Derivative Solubility Poor Aqueous Solubility PIC->Solubility Dissolution Metabolism1 Intestinal Metabolism (Glucuronidation) PIC->Metabolism1 Absorption Limited Absorption Solubility->Absorption Leads to Metabolism2 Hepatic Metabolism (Sulfation, Methylation) Absorption->Metabolism2 Portal Vein Low_Bioavailability Low Plasma Concentration Metabolism1->Low_Bioavailability Metabolites Active/Inactive Metabolites Metabolism2->Low_Bioavailability Metabolism2->Metabolites

Caption: Key barriers to the oral bioavailability of piceatannol derivatives.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solution Validation Start Low In Vivo Efficacy PK_Study Conduct Pilot PK Study Start->PK_Study Analyze Analyze Plasma: Parent vs. Metabolites PK_Study->Analyze High_Metabolites High Metabolite Ratio? Analyze->High_Metabolites Solubility_Issue Low Cmax & AUC (Solubility Issue) High_Metabolites->Solubility_Issue No Modification Structural Modification (e.g., Methylation) High_Metabolites->Modification Yes Formulation Nanoformulation (e.g., Emulsomes, SLNs) Solubility_Issue->Formulation Yes Cyclodextrin Cyclodextrin Complexation Solubility_Issue->Cyclodextrin Yes Validate Validate New Formulation/Derivative with Full PK/PD Study Formulation->Validate Modification->Validate Cyclodextrin->Validate End Improved Bioavailability & Efficacy Validate->End

Caption: Troubleshooting workflow for poor piceatannol bioavailability.

G PIC Piceatannol SIRT1 SIRT1 PIC->SIRT1 Upregulates NFkB NF-κB PIC->NFkB Inhibits HIF1a HIF-1α PIC->HIF1a Inhibits Metabolic_Regulation Metabolic Regulation SIRT1->Metabolic_Regulation Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Anti_Cancer Anticancer Effects NFkB->Anti_Cancer HIF1a->Anti_Cancer

Caption: Simplified signaling pathways affected by piceatannol.

References

Validation & Comparative

Piceatannol Demonstrates Superior Anti-Adipogenic Effects Compared to Resveratrol in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive review of experimental data indicates that piceatannol, a hydroxylated analog of resveratrol, exhibits more potent anti-adipogenic properties than its parent compound. This guide synthesizes findings from key in vitro studies, providing researchers, scientists, and drug development professionals with a comparative analysis of their effects on fat cell formation. While Piceatannol 3'-O-glucoside is a known derivative of piceatannol, current literature lacks direct comparative studies on its anti-adipogenic effects against resveratrol.

Executive Summary

Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is a critical target in the development of therapeutics for obesity and related metabolic disorders. Both piceatannol and resveratrol, naturally occurring stilbenoids, have been investigated for their potential to inhibit this process. This guide consolidates quantitative data from studies on human visceral adipose-derived stem cells (vASCs) and 3T3-L1 pre-adipocytes, revealing that piceatannol more effectively suppresses lipid accumulation and the expression of key adipogenic markers.

Comparative Efficacy: Piceatannol vs. Resveratrol

Experimental evidence consistently points to the superior anti-adipogenic activity of piceatannol over resveratrol. A key study demonstrated that at a concentration of 20 μM, piceatannol exhibited a significantly higher capacity to inhibit adipogenesis in human vASCs compared to resveratrol[1][2].

Quantitative Data on Anti-Adipogenic Effects

The following tables summarize the dose-dependent inhibitory effects of piceatannol and resveratrol on lipid accumulation and the expression of critical adipogenic transcription factors.

Table 1: Inhibition of Intracellular Lipid Accumulation in Human Visceral Adipose-Derived Stem Cells (vASCs)

CompoundConcentration (μM)Inhibition of Lipid Accumulation (%)
Resveratrol 517%[1]
1027%[1]
2029%[1]
Piceatannol 516%[1]
1034%[1]
2054%[1]

Data extracted from a study by Kim et al. (2021)[1].

Table 2: Downregulation of Adipogenic Marker mRNA Expression in Human vASCs (at 20 μM)

GeneResveratrol (% of control)Piceatannol (% of control)
C/EBPα ~60%~30%
PPARγ ~55%~25%
aP2 ~50%~20%

Approximate values based on graphical data from Kim et al. (2021)[1]. Piceatannol showed significantly stronger downregulation compared to resveratrol.

Mechanistic Insights: Signaling Pathways in Adipogenesis Inhibition

Both piceatannol and resveratrol exert their anti-adipogenic effects by modulating key signaling pathways that govern adipocyte differentiation. However, the degree of modulation appears to differ, contributing to piceatannol's enhanced potency.

The process of adipogenesis is orchestrated by a cascade of transcription factors, primarily CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). These master regulators control the expression of genes responsible for the adipocyte phenotype, including adipocyte fatty acid-binding protein (aP2), which is involved in fatty acid uptake and transport.

Both compounds have been shown to suppress the expression of C/EBPα and PPARγ[1][3]. The superior effect of piceatannol is linked to a more significant downregulation of these master transcription factors[1][2].

Furthermore, both stilbenoids are known to influence upstream signaling pathways such as the insulin signaling pathway, AMP-activated protein kinase (AMPK), and Sirtuin 1 (SIRT1), all of which converge on the regulation of adipogenesis. Piceatannol has been reported to inhibit the insulin receptor-dependent signaling pathway, a crucial step in the early phase of adipogenesis.

cluster_0 Upstream Signaling cluster_1 Master Regulators cluster_2 Adipogenic Markers cluster_3 Stilbenoid Intervention Insulin Receptor Insulin Receptor PPARγ PPARγ Insulin Receptor->PPARγ C/EBPα C/EBPα Insulin Receptor->C/EBPα AMPK AMPK AMPK->PPARγ inhibits SIRT1 SIRT1 SIRT1->PPARγ inhibits aP2 aP2 PPARγ->aP2 C/EBPα->aP2 Lipid Accumulation Lipid Accumulation aP2->Lipid Accumulation Piceatannol Piceatannol Piceatannol->Insulin Receptor inhibits Piceatannol->PPARγ inhibits Piceatannol->C/EBPα inhibits Resveratrol Resveratrol Resveratrol->PPARγ inhibits Resveratrol->C/EBPα inhibits

Caption: Simplified signaling pathway of adipogenesis and points of inhibition by piceatannol and resveratrol.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies from the primary literature are summarized below.

Cell Culture and Differentiation of Human Visceral Adipose-Derived Stem Cells (vASCs)
  • Isolation and Culture of vASCs: Human visceral adipose tissue is minced and digested with collagenase type IA. The resulting cell suspension is filtered and centrifuged to obtain a pellet of stromal vascular fraction. Cells are then cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Adipogenic Differentiation: To induce differentiation, confluent vASCs are cultured in an adipogenic differentiation medium (ADM) containing DMEM/F-12, FBS, insulin, dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and indomethacin.

  • Treatment with Compounds: Resveratrol or piceatannol (5, 10, or 20 μM) is added to the ADM. The medium is changed every 2-3 days for 14 days.

Oil Red O Staining for Lipid Accumulation
  • Fixation: Differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

  • Staining: Cells are washed with 60% isopropanol and then stained with Oil Red O solution for 30 minutes to visualize intracellular lipid droplets.

  • Quantification: The stained lipid droplets are eluted with 100% isopropanol, and the absorbance is measured at 520 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells using Trizol reagent. cDNA is synthesized from the RNA templates using a reverse transcriptase kit.

  • qRT-PCR: The expression levels of adipogenic marker genes (C/EBPα, PPARγ, aP2) are quantified by qRT-PCR using SYBR green master mix. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

cluster_0 Cell Culture & Differentiation cluster_1 Analysis cluster_2 Outcome A Isolate & Culture Human vASCs B Induce Adipogenic Differentiation (ADM) A->B C Treat with Piceatannol or Resveratrol (14 days) B->C D Lipid Accumulation Assay (Oil Red O Staining) C->D E Gene Expression Analysis (qRT-PCR for C/EBPα, PPARγ, aP2) C->E F Quantify Inhibition of Adipogenesis D->F E->F

Caption: Experimental workflow for comparing the anti-adipogenic effects of piceatannol and resveratrol.

Conclusion

The available experimental data strongly suggest that piceatannol is a more potent inhibitor of adipogenesis than resveratrol. Its superior ability to reduce lipid accumulation and downregulate the expression of key adipogenic transcription factors in human visceral pre-adipocytes makes it a compelling candidate for further investigation in the context of obesity and metabolic disease research. Future studies are warranted to explore the anti-adipogenic potential of piceatannol derivatives, such as this compound, and to translate these preclinical findings into in vivo models.

References

Comparative analysis of Piceatannol 3'-O-glucoside and piceatannol bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the biological activities of piceatannol and its glycosylated form, piceatannol 3'-O-glucoside, reveals distinct profiles with significant implications for their therapeutic potential. While both compounds exhibit a range of beneficial effects, including anti-inflammatory, antioxidant, and anticancer properties, their potency and mechanisms of action can differ. This guide provides a comparative analysis based on available experimental data, detailing their respective bioactivities, underlying signaling pathways, and the experimental methodologies used for their evaluation.

Quantitative Bioactivity Comparison

The following table summarizes the available quantitative data on the bioactivities of piceatannol and this compound. Direct comparative studies for all activities are limited, and thus, some data is presented for each compound individually.

BioactivityAssay/ModelThis compound (IC₅₀/EC₅₀)Piceatannol (IC₅₀/EC₅₀)Reference(s)
Anti-inflammatory Arginase I Inhibition11.22 µM47 ± 7 µM (bovine), 69 ± 7 µM (human)[1][2]
Arginase II Inhibition11.06 µMNot Available[1]
Lipoxygenase (LOX) Inhibition69 µMNot Available in direct comparison[1]
Anticancer Human Breast Cancer (MCF-7) Cell ViabilityNot AvailableInactive (>100 µM)[3]
Human Colon Cancer (HT-29) Cell ViabilityNot AvailableInactive[3]
Human Cervical Cancer (HeLa) Cell ViabilityNot AvailableInactive[3]
Human Oral Cancer (KB) Cell ViabilityNot AvailableInactive[3]
Human Prostate Cancer (LNCaP) Cell ViabilityNot Available31.7 µM[4]
Human Prostate Cancer (Du145) Cell ViabilityNot Available23.2 µM[4]
Human Prostate Cancer (PC3M) Cell ViabilityNot Available34.6 µM[4]
Human Myeloid Leukemia (HL-60) Cell ViabilityNot Available<10 µM[4]
Mouse Lymphocytic Leukemia (L1210) Cell ViabilityNot Available<20 µM[4]
Antioxidant Peroxyl Radical ScavengingNot AvailableSuperior to Resveratrol[5]
Hydrogen Peroxide-induced ROS ReductionNot AvailableSuperior to Resveratrol and Vitamin C

Signaling Pathways

The bioactivities of piceatannol and its 3'-O-glucoside are mediated through the modulation of various intracellular signaling pathways.

This compound

This compound primarily exerts its effects through the activation of endothelial nitric oxide synthase (eNOS) via the inhibition of arginase. It also demonstrates protective effects by modulating the NRF2/HO-1 pathway.

Piceatannol_Glucoside_Pathway PG This compound Arginase Arginase PG->Arginase Inhibits NRF2 NRF2 PG->NRF2 Activates L_Arginine L-Arginine Arginase->L_Arginine Metabolizes eNOS eNOS L_Arginine->eNOS Activates NO Nitric Oxide (NO) Production eNOS->NO HO1 HO-1 NRF2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Signaling pathway of this compound.
Piceatannol

Piceatannol modulates multiple signaling pathways, including the NF-κB and MAPK pathways in inflammation, and the PTEN/AKT pathway in cancer.

Piceatannol_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway Piceatannol_inf Piceatannol NFkB NF-κB Piceatannol_inf->NFkB Inhibits MAPK MAPK Piceatannol_inf->MAPK Inhibits Inflammatory_Cytokines Inflammatory Cytokines (e.g., COX-2, iNOS) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Piceatannol_can Piceatannol PTEN PTEN Piceatannol_can->PTEN Upregulates AKT AKT PTEN->AKT Inhibits Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Apoptosis Apoptosis AKT->Apoptosis

Signaling pathways of Piceatannol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Arginase Inhibition Assay
  • Objective: To determine the inhibitory effect of a compound on arginase activity.

  • Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The amount of urea produced is quantified to measure enzyme activity.

  • Procedure:

    • Prepare liver (for Arginase I) and kidney (for Arginase II) lysates from mice.

    • Incubate the lysate with the test compound (this compound or Piceatannol) at various concentrations.

    • Initiate the enzymatic reaction by adding L-arginine.

    • Stop the reaction after a defined incubation period.

    • Quantify the urea produced using a colorimetric method (e.g., with α-isonitrosopropiophenone).

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Lipoxygenase (LOX) Inhibition Assay
  • Objective: To assess the inhibitory potential of a compound against lipoxygenase.

  • Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, which can be monitored spectrophotometrically by the increase in absorbance at 234 nm.

  • Procedure:

    • Prepare a reaction mixture containing sodium phosphate buffer, linoleic acid solution, and the test compound.

    • Initiate the reaction by adding the lipoxygenase enzyme solution.

    • Monitor the change in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay
  • Objective: To measure the cytotoxic effects of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HT-29, HeLa, KB, LNCaP, Du145, PC3M, HL-60, L1210) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (Piceatannol or this compound) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative analysis of the bioactivity of Piceatannol and its 3'-O-glucoside.

Experimental_Workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Piceatannol & this compound) Antioxidant_Assay Antioxidant Assays (DPPH, ABTS, ORAC) Compound_Prep->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (COX/LOX, Arginase Inhibition) Compound_Prep->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays (MTT, Apoptosis) Compound_Prep->Anticancer_Assay Cell_Culture Cell Line Culture (e.g., Cancer cells, Endothelial cells) Cell_Culture->Anti_inflammatory_Assay Cell_Culture->Anticancer_Assay Data_Collection Data Collection (Absorbance, Fluorescence) Antioxidant_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anti_inflammatory_Assay->Pathway_Analysis Anticancer_Assay->Data_Collection Anticancer_Assay->Pathway_Analysis IC50_Calculation IC50/EC50 Calculation Data_Collection->IC50_Calculation

General experimental workflow for bioactivity comparison.

References

A Head-to-Head Comparison: Piceatannol 3'-O-glucoside vs. Rhaponticin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural stilbenoids, Piceatannol 3'-O-glucoside and Rhaponticin have emerged as compounds of significant interest for researchers in drug development due to their diverse biological activities. This guide provides a comprehensive, data-supported comparison of these two molecules, focusing on their mechanisms of action, pharmacokinetic profiles, and effects on key signaling pathways. While direct head-to-head studies are limited, this analysis synthesizes available experimental data to offer an objective overview for scientific and research professionals.

Chemical Structures and Properties

FeatureThis compoundRhaponticin
Synonyms Astringin, Astringinin 3-O-glucoside[1]Rhapontin, 3,3',5-Trihydroxy-4'-methoxystilbene 3-O-β-D-glucoside[2][3]
Polyphenol Class Stilbenes[1]Stilbenes
Chemical Formula C₂₀H₂₂O₉[1]C₂₁H₂₄O₉
Molecular Weight 406.38 g/mol [1]420.41 g/mol
Active Form PiceatannolRhapontigenin[2][4][5][6][7]

Comparative Biological Activities and Efficacy

Both this compound and Rhaponticin, along with its active metabolite rhapontigenin, exhibit a range of pharmacological effects. The following table summarizes their key biological activities based on available in vitro and in vivo data.

Biological ActivityThis compoundRhaponticin / Rhapontigenin
Anti-inflammatory Demonstrated through modulation of NF-κB and MAPK signaling pathways.[8]Rhaponticin and its aglycone, rhapontigenin, display anti-inflammatory effects.[5]
Antioxidant Protects against oxidative stress by inducing heme oxygenase-1 (HO-1) and activating the NRF2/HO-1 pathway.[8][9]Rhapontigenin exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS).[4][6][7]
Anticancer Piceatannol, the aglycone, suppresses the proliferation of various tumor cells and induces apoptosis.[10][11]Rhaponticin has demonstrated anti-tumor effects in various cancers, including head and neck squamous cell carcinoma, lung, gastric, and prostate cancers.[12] It can induce apoptosis and inhibit cancer cell invasion and metastasis.[12]
Cardiovascular Effects Activates endothelial nitric oxide synthase (eNOS) through inhibition of arginase, suggesting vasoprotective properties.[13]Possesses antithrombotic activities.[14][15]
Neuroprotective Effects Attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway.[9]Information not prominently available in the search results.
Metabolic Effects Piceatannol has been investigated for its role in preventing and treating metabolic diseases.[16]Rhaponticin has shown beneficial activities in diabetic mice, including alleviating liver steatosis and improving blood glucose and lipid profiles.[17]

Quantitative Data Summary

ParameterThis compoundRhaponticin
IC₅₀ against Arginase I 11.22 µM[13][18]Not Available
IC₅₀ against Arginase II 11.06 µM[13][18]Not Available
Oral Bioavailability The aglycone, piceatannol, has a relatively low absolute bioavailability of 6.99 ± 2.97%.[19]Very low, calculated to be 0.03% in rats.[20]

Pharmacokinetic Profiles

A comparative overview of the pharmacokinetic properties of both compounds is crucial for understanding their therapeutic potential.

Pharmacokinetic ParameterThis compound / PiceatannolRhaponticin / Rhapontigenin
Metabolism Piceatannol is metabolized via glucuronidation, sulfation, and O-methylation.[21] It can be converted to rhapontigenin and isorhapontigenin.[21]Rhaponticin is metabolized by gut microbiota into its absorbable and biologically active form, rhapontigenin.[2][4][5][6][7]
Elimination Half-life Piceatannol has a plasma elimination half-life of approximately 4.23 hours in rats.[16]Rhaponticin is rapidly distributed and eliminated from rat plasma.[20]
Distribution Piceatannol has a high volume of distribution, indicating wide tissue distribution.[19]Information not prominently available in the search results.

Signaling Pathways and Mechanisms of Action

This compound: Arginase Inhibition and eNOS Activation

This compound has been identified as an inhibitor of arginase I and II.[13] Arginase competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, this compound increases the availability of L-arginine for eNOS, leading to enhanced nitric oxide (NO) production. This mechanism contributes to its vasoprotective effects.

Piceatannol_Pathway cluster_0 Endothelial Cell PG This compound Arginase Arginase I & II PG->Arginase Inhibits Ornithine Ornithine + Urea Arginase->Ornithine L_Arginine L-Arginine L_Arginine->Arginase eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO Increases

Caption: this compound signaling pathway.

This compound: NRF2/HO-1 Pathway Activation

This compound has been shown to mitigate oxidative stress by activating the NRF2/HO-1 signaling pathway.[9] This pathway is a key cellular defense mechanism against oxidative damage.

PG_NRF2_Pathway PG This compound NRF2 NRF2 Activation PG->NRF2 Activates Oxidative_Stress Oxidative Stress HO1 HO-1 Expression NRF2->HO1 Induces HO1->Oxidative_Stress Suppresses Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: NRF2/HO-1 pathway activation by this compound.

Rhaponticin: Modulation of the IL-6/STAT3 Signaling Pathway

In head and neck squamous cell carcinoma (HNSCC), rhaponticin has been found to inhibit cell invasion and metastasis by suppressing the IL-6/STAT3 signaling pathway.[12] This pathway is often dysregulated in cancer and promotes tumor progression.

Rhaponticin_IL6_STAT3_Pathway Rhaponticin Rhaponticin IL6 IL-6 Rhaponticin->IL6 Inhibits STAT3 STAT3 IL6->STAT3 Activates Gene_Expression Target Gene Expression (Invasion, Metastasis) STAT3->Gene_Expression Inhibition Inhibition of Invasion & Metastasis Gene_Expression->Inhibition

Caption: Rhaponticin's modulation of the IL-6/STAT3 pathway.

Rhaponticin: Inhibition of the PI3K-Akt-mTOR Signaling Pathway

In osteosarcoma cells, rhaponticin has been shown to exert its anticancer effects by down-regulating the PI3K-Akt-mTOR signaling cascade.[22] This pathway is critical for cell proliferation, survival, and growth.

Rhaponticin_PI3K_Pathway Rhaponticin Rhaponticin PI3K PI3K Rhaponticin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis

Caption: Rhaponticin's inhibition of the PI3K-Akt-mTOR pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the research of this compound and Rhaponticin.

Arginase Activity Assay (for this compound)
  • Principle: This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

  • Procedure (summarized from Woo et al.):

    • Cell or tissue lysates are prepared to obtain the arginase enzyme.

    • The lysate is incubated with a known concentration of L-arginine in a buffered solution.

    • The reaction is stopped, and the amount of urea produced is quantified colorimetrically using a reagent such as α-isonitrosopropiophenone.

    • The absorbance is measured at a specific wavelength, and the urea concentration is determined from a standard curve.

    • To determine the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the enzyme before the addition of L-arginine.

Cell Viability Assay (CCK-8 for Rhaponticin)
  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

  • Procedure (summarized from studies on Rhaponticin):

    • Cells (e.g., CAL 27 and SCC-9) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of Rhaponticin for a specified period (e.g., 24 hours).

    • After treatment, the CCK-8 solution is added to each well and incubated.

    • The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

    • The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[12]

Western Blot Analysis (for both compounds)
  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure (general protocol):

    • Proteins are extracted from treated and untreated cells or tissues.

    • Protein concentration is determined using a method like the BCA assay.

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., IL-6, STAT3, PI3K, Akt, mTOR, NRF2, HO-1).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound and Rhaponticin are both promising stilbenoids with distinct yet overlapping therapeutic potential. This compound shows particular promise in cardiovascular and neuroprotective applications through its unique mechanism of arginase inhibition and NRF2/HO-1 pathway activation. Rhaponticin, primarily through its active metabolite rhapontigenin, demonstrates significant anticancer and anti-inflammatory properties by modulating key cancer-related signaling pathways such as IL-6/STAT3 and PI3K-Akt-mTOR.

The primary challenge for the clinical translation of both compounds is their low oral bioavailability. Future research should focus on the development of novel delivery systems to enhance their pharmacokinetic profiles. While this guide provides a comparative overview based on existing data, direct head-to-head clinical and preclinical studies are warranted to definitively establish the superior compound for specific therapeutic indications.

References

A Comparative Guide to Syk Kinase Inhibitors: Evaluating Piceatannol and its Glucoside Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a variety of autoimmune diseases, allergic reactions, and hematological malignancies. Its central role in signaling pathways of immune cells, such as B-cells and mast cells, makes it an attractive molecule for inhibition. This guide provides a comparative analysis of Piceatannol, a natural stilbenoid, and its derivative, Piceatannol 3'-O-glucoside, in the context of selective Syk kinase inhibition. We will also compare their performance with other well-characterized Syk inhibitors, supported by experimental data and detailed protocols.

While Piceatannol is a known Syk inhibitor, the direct inhibitory activity of this compound on Syk has not been definitively established in the scientific literature. It is hypothesized that the glucoside may act as a prodrug, being metabolized to the active aglycone, Piceatannol, in vivo. This guide will, therefore, focus on the validated activity of Piceatannol and compare it with other prominent Syk inhibitors, while also discussing the known biological activities of this compound.

Comparative Analysis of Syk Kinase Inhibitors

The following table summarizes the in vitro potency of Piceatannol and other notable Syk kinase inhibitors against Syk and other kinases to provide a selectivity profile.

CompoundSyk IC50 (nM)Other Kinases Inhibited (IC50 in nM)Selectivity Profile
Piceatannol 1,530 - 10,000[1][2]Lyn (~10-fold less potent), PKA (3,000), PKC (8,000), MLCK (12,000), CDPK (19,000)[1][3]Moderately selective for Syk over some other kinases.
Fostamatinib (R406) 41[4]KDR (30), FLT3 (less potent than Syk)[4][5]Non-selective, inhibits multiple kinases at therapeutically relevant concentrations.[3][5]
Entospletinib (GS-9973) 7.7[6][7]Highly selective, with 13- to >1000-fold cellular selectivity for Syk over other kinases like Jak2, c-Kit, Flt3, Ret, and KDR.[6]Highly selective for Syk.[6]
Cerdulatinib (PRT062070) 32[8][9]JAK1 (12), JAK2 (6), JAK3 (8), Tyk2 (0.5)[8][9]Dual Syk/JAK inhibitor.[8]
Lanraplenib (GS-9876) 9.5[5][10]Highly selective.[5][10]Highly selective for Syk.
Sovleplenib 25[4]Potent and selective Syk inhibitor.[5]Selective for Syk.

This compound: There is currently no direct experimental data available to determine the IC50 of this compound against Syk kinase. Its primary reported activity is the inhibition of arginase I and II with IC50 values of 11.22 µM and 11.06 µM, respectively, leading to the activation of endothelial nitric oxide synthase.[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the Syk signaling pathway and the experimental workflows used for their validation.

Syk Signaling Pathway in B-Cells

Syk_Signaling_B_Cell BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Recruitment & Phosphorylation Syk Syk BCR->Syk Recruitment Antigen Antigen Antigen->BCR Activation Lyn->BCR ITAM Phosphorylation Syk->Syk PLCg2 PLCγ2 Syk->PLCg2 BTK BTK Syk->BTK PI3K PI3K Syk->PI3K Piceatannol Piceatannol & Other Inhibitors Piceatannol->Syk Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCg2->Downstream BTK->Downstream PI3K->Downstream Response Cellular Response (Proliferation, Differentiation, Antibody Production) Downstream->Response

Caption: Syk signaling cascade in B-cells upon antigen binding to the BCR.

Syk Signaling Pathway in Mast Cells

Syk_Signaling_Mast_Cell Fc_epsilon_RI FcεRI Lyn Lyn Fc_epsilon_RI->Lyn Activation Syk Syk Fc_epsilon_RI->Syk Recruitment IgE_Antigen IgE-Antigen Complex IgE_Antigen->Fc_epsilon_RI Cross-linking Lyn->Fc_epsilon_RI ITAM Phosphorylation Syk->Syk LAT LAT Syk->LAT Piceatannol Piceatannol & Other Inhibitors Piceatannol->Syk PLCg PLCγ LAT->PLCg Downstream Downstream Signaling (Ca²⁺ mobilization, MAPK) PLCg->Downstream Response Degranulation (Histamine Release) Downstream->Response

Caption: Syk signaling cascade in mast cells upon allergen cross-linking of IgE-bound FcεRI.

Experimental Workflow for Syk Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant Syk - Kinase Buffer - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound (Piceatannol, etc.) Incubation Incubate Syk with Test Compound Reagents->Incubation Reaction Initiate reaction with Substrate & ATP Incubation->Reaction Termination Terminate reaction Reaction->Termination ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Termination->ADP_Glo Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) ADP_Glo->Detection Measurement Measure Luminescence Detection->Measurement

Caption: Workflow for an in vitro Syk kinase inhibition assay using ADP-Glo™ technology.

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted from commercially available kits for measuring kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer, for example: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[12]

  • Recombinant Syk Enzyme: Dilute the recombinant Syk enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Substrate: Prepare the substrate solution (e.g., poly (Glu, Tyr) 4:1) in kinase buffer.

  • ATP Solution: Prepare the ATP solution in kinase buffer. The concentration should be at or near the Km for Syk for competitive inhibitor studies.

  • Test Compounds: Prepare serial dilutions of Piceatannol, this compound, and other inhibitors in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

2. Assay Procedure:

  • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

  • Add 5 µL of the diluted Syk enzyme solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cellular Phospho-Syk Western Blot Protocol

This protocol allows for the assessment of Syk inhibition within a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., Ramos B-cells or RBL-2H3 mast cells) in appropriate media.

  • Pre-incubate the cells with various concentrations of the test inhibitors or DMSO vehicle for 1-2 hours.

  • Stimulate the cells to induce Syk phosphorylation. For B-cells, use anti-IgM antibodies. For mast cells, sensitize with IgE and then challenge with antigen.

  • Immediately after stimulation, lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes to denature the proteins.

3. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., anti-phospho-Syk Tyr525/526) overnight at 4°C.[6][13]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Syk and a loading control protein (e.g., β-actin or GAPDH).

4. Data Analysis:

  • Quantify the band intensities for phospho-Syk and total Syk using densitometry software.

  • Normalize the phospho-Syk signal to the total Syk signal for each sample.

  • Compare the normalized phospho-Syk levels in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion

Piceatannol has been demonstrated to be a moderately selective inhibitor of Syk kinase, with activity in the low micromolar range. Its ability to suppress downstream signaling in immune cells validates its potential as a lead compound for the development of novel anti-inflammatory and anti-allergic therapies.

The role of this compound as a direct Syk inhibitor remains to be elucidated. Future studies should focus on its metabolism and potential conversion to Piceatannol in relevant biological systems to validate the prodrug hypothesis. Furthermore, direct enzymatic assays with the glucoside are necessary to determine if it possesses any intrinsic Syk inhibitory activity.

In comparison to highly selective and potent Syk inhibitors like Entospletinib and Lanraplenib, Piceatannol exhibits lower potency and broader kinase activity. However, its natural origin and favorable safety profile may offer advantages. Further optimization of the Piceatannol scaffold could lead to the development of more potent and selective Syk inhibitors with therapeutic potential. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further validating and comparing these and other emerging Syk kinase inhibitors.

References

Piceatannol 3'-O-glucoside vs. Resveratrol: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of piceatannol 3'-O-glucoside and resveratrol, two closely related stilbenoids with significant therapeutic potential. While direct comparative metabolic studies on this compound are limited, this document synthesizes available experimental data for piceatannol and resveratrol to infer the metabolic fate of this compound and offer a comprehensive overview for research and drug development.

Executive Summary

Current research strongly suggests that piceatannol, the aglycone of this compound, is metabolically more stable than resveratrol.[1][2][3] This increased stability is attributed to structural differences, primarily the additional hydroxyl group in piceatannol. In vivo studies in rats have demonstrated a significantly higher plasma area under the curve (AUC) for piceatannol compared to resveratrol, indicating greater systemic exposure.[2] While direct experimental data for this compound is scarce, the metabolic pathways of stilbenoid glucosides generally involve initial hydrolysis to their aglycones, followed by extensive phase II metabolism. Therefore, the superior metabolic stability of piceatannol likely translates to its glycosidic form.

Comparative Metabolic Data

The following tables summarize key quantitative data from preclinical studies comparing the metabolic stability and pharmacokinetic parameters of piceatannol and resveratrol.

Table 1: In Vivo Pharmacokinetic Parameters in Rats

ParameterPiceatannolResveratrolReference
Area Under the Curve (AUC)8.6 μmol·h/L (co-administered)4.1 μmol·h/L (co-administered)[2]
Relative Stability2.1–2.6 times higher-[4]
Ratio of Intact Stilbene to Total Stilbene3.7–4.3-fold higher-[4]

Table 2: Major Metabolites Identified

CompoundMajor MetabolitesMetabolic PathwaysReference
Piceatannol Piceatannol conjugates (glucuronides, sulfates), O-methyl piceatannol, and its conjugates.Glucuronidation, Sulfation, O-methylation[2]
Resveratrol Resveratrol conjugates (glucuronides, sulfates)Glucuronidation, Sulfation[2]

Metabolic Pathways and Experimental Workflows

The metabolism of both piceatannol and resveratrol primarily occurs in the intestine and liver, involving extensive phase II conjugation reactions. The presence of the additional hydroxyl group in piceatannol makes it a substrate for catechol-O-methyltransferase (COMT), leading to methylated metabolites not observed with resveratrol.

Below are diagrams illustrating the metabolic pathways and a typical experimental workflow for assessing metabolic stability.

metabolic_pathway cluster_resveratrol Resveratrol Metabolism cluster_piceatannol Piceatannol Metabolism Resveratrol Resveratrol Resveratrol_Metabolites Resveratrol Glucuronides Resveratrol Sulfates Resveratrol->Resveratrol_Metabolites Phase II (UGTs, SULTs) Piceatannol Piceatannol Piceatannol_Metabolites Piceatannol Glucuronides Piceatannol Sulfates Piceatannol->Piceatannol_Metabolites Phase II (UGTs, SULTs) Methylated_Piceatannol O-Methyl Piceatannol (Isorhapontigenin, Rhapontigenin) Piceatannol->Methylated_Piceatannol Phase II (COMT) Piceatannol_Glucoside This compound Piceatannol_Glucoside->Piceatannol Hydrolysis (e.g., β-glucosidases)

Caption: Metabolic pathways of resveratrol and piceatannol.

experimental_workflow A Incubation of Compound (this compound or Resveratrol) with Liver Microsomes B Time-Point Sampling (e.g., 0, 15, 30, 60 min) A->B C Quenching of Reaction (e.g., with acetonitrile) B->C D Centrifugation to Remove Proteins C->D E Analysis of Supernatant by LC-MS/MS D->E F Quantification of Parent Compound and Metabolites E->F G Calculation of Metabolic Stability (Half-life, Intrinsic Clearance) F->G

Caption: In vitro metabolic stability experimental workflow.

Detailed Experimental Protocols

The following are representative protocols for in vitro metabolic stability and in vivo pharmacokinetic studies, based on methodologies reported in the literature.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by liver enzymes.

Materials:

  • Test compounds (this compound, Resveratrol)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding the liver microsomes and phosphate buffer.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound is typically in the low micromolar range.

  • Incubate the plate at 37°C with constant shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound after oral administration.

Materials:

  • Test compounds (Piceatannol, Resveratrol)

  • Sprague-Dawley rats (male)

  • Oral gavage needles

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for plasma sample analysis (LC-MS/MS)

Procedure:

  • Fast the rats overnight before the experiment with free access to water.

  • Administer the test compounds (e.g., 90-360 μmol/kg) or vehicle to the rats via oral gavage.

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract the parent compounds and their metabolites from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the extracted samples by a validated LC-MS/MS method to determine the concentrations of the parent compounds and their metabolites.

  • Calculate the pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to reach Cmax), using appropriate software.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Piceatannol 3'-O-glucoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Safety Data

Before handling Piceatannol 3'-O-glucoside, it is crucial to be aware of the potential hazards. Although a specific Safety Data Sheet (SDS) for the glucoside is not detailed in the provided search results, the SDS for its aglycone, Piceatannol, offers valuable insights. The following table summarizes the known hazard information for Piceatannol.

Hazard CategoryDescriptionCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Contact May cause skin irritation. May be harmful if absorbed through the skin.[2][3]
Eye Contact May cause eye irritation.[2][3]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[2][3]
Carcinogenicity Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1][2]

It is important to note that the toxicological properties of Piceatannol have not been thoroughly investigated[2][3]. Therefore, it is prudent to handle this compound with the same level of caution as a potentially hazardous substance.

Standard Operating Procedure for Disposal

The following step-by-step procedures should be followed for the disposal of this compound in various forms. These guidelines are based on general laboratory chemical waste disposal protocols.

1. Solid Waste (Pure Compound, Contaminated Materials):

  • Collection:

    • Collect pure this compound waste and any materials lightly contaminated with it (e.g., weighing paper, gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container[4].

    • The container should be made of a material compatible with the chemical and must be kept closed when not in use[5][6].

  • Labeling:

    • Affix a hazardous waste label to the container, clearly identifying the contents as "this compound Waste" and including the approximate amount[5][6].

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials[7]. This area should be under the direct supervision of laboratory personnel[7].

  • Disposal:

    • Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[4][6]. Do not dispose of solid chemical waste in the regular trash unless explicitly approved by EHS[8].

2. Liquid Waste (Solutions):

  • Collection:

    • Collect all aqueous and organic solvent solutions containing this compound in separate, leak-proof hazardous waste containers[7][9]. Do not mix incompatible waste streams[9]. For example, halogenated and non-halogenated solvents must be kept separate[9].

    • Containers should not be filled to more than 90% capacity to allow for expansion[7].

  • Labeling:

    • Clearly label each container with "Hazardous Waste," the full chemical names of all constituents (including solvents), and their approximate percentages[5][6].

  • Storage:

    • Store liquid waste containers in secondary containment to prevent spills[7]. The storage area should be a designated, well-ventilated space, such as a chemical fume hood, on a temporary basis before moving to the main hazardous waste storage area[7].

  • Disposal:

    • Do not pour any chemical waste down the drain unless it is explicitly permitted by local regulations and your institution's EHS office[4][8]. Arrange for disposal through your institution's hazardous waste management program[6].

3. Contaminated Sharps:

  • Collection:

    • Dispose of any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound in a designated, puncture-proof sharps container[9].

  • Labeling:

    • The sharps container should be labeled with the biohazard symbol if applicable, and also indicate that it contains chemically contaminated sharps.

  • Disposal:

    • Once the sharps container is three-quarters full, seal it and arrange for its disposal through the institutional EHS office[9].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A This compound Waste Generated B Solid, Liquid, or Sharp? A->B C Solid Waste (e.g., powder, contaminated gloves) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Contaminated Sharps (e.g., needles, pipettes) B->E Sharp F Collect in Labeled Hazardous Waste Container C->F G Collect in Separate, Labeled Liquid Hazardous Waste Container D->G H Collect in Puncture-Proof Sharps Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Arrange for EHS Pickup and Disposal I->J

References

Personal protective equipment for handling Piceatannol 3'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Piceatannol 3'-O-glucoside, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary: this compound is considered to be harmful if swallowed, in contact with skin, or if inhaled[1]. It is crucial to avoid breathing in dust, fumes, gas, mist, vapors, or spray and to prevent contact with eyes, skin, or clothing.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety data for the compound and its analog, Piceatannol.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA full-sleeved lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a fume hood.

Operational Plan for Handling

A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure and ensure safety.

1. Engineering Controls:

  • Work in a well-ventilated area.
  • When weighing or transferring the solid compound, use a chemical fume hood to prevent inhalation of dust.

2. Procedural Steps:

  • Before handling, ensure all necessary PPE is donned correctly.
  • Measure the required amount of this compound carefully to avoid generating dust.
  • For dissolution, add the solvent to the solid slowly to prevent splashing.
  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.
  • Clean all contaminated surfaces and equipment after use.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container and disposed of accordingly.

  • Solutions: Aqueous solutions may require neutralization or other treatment before disposal, depending on local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal AssessHazards Assess Hazards SelectPPE Select Appropriate PPE AssessHazards->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepareWorkArea WeighCompound Weigh Compound PrepareWorkArea->WeighCompound DissolveCompound Dissolve in Solvent WeighCompound->DissolveCompound CleanEquipment Clean Contaminated Equipment DissolveCompound->CleanEquipment DisposeWaste Dispose of Waste Properly CleanEquipment->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piceatannol 3'-O-glucoside
Reactant of Route 2
Reactant of Route 2
Piceatannol 3'-O-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.